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Core Science & Biosynthesis

Foundational

Unveiling 19-O-Acetylchaetoglobosin A: A Technical Guide to its Discovery, Isolation, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals Introduction 19-O-Acetylchaetoglobosin A is a naturally occurring cytochalasan alkaloid, a class of fungal metabolites known for their diverse and potent bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-O-Acetylchaetoglobosin A is a naturally occurring cytochalasan alkaloid, a class of fungal metabolites known for their diverse and potent biological activities. As a derivative of the more widely studied Chaetoglobosin A, this compound has garnered interest for its potential applications in pharmacology and agriculture. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological functions of 19-O-Acetylchaetoglobosin A, with a focus on detailed experimental protocols and quantitative data to support further research and development.

Discovery and Producing Organisms

19-O-Acetylchaetoglobosin A was first identified as a metabolite of the fungus Chaetomium globosum.[1] Subsequent research has identified other fungal species capable of producing this compound, including those from the genus Acremonium and, more recently, the nematode-parasitic fungus Ijuhya vitellina sp. nov.[2] and the plant pathogen Calonectria morganii. The discovery of this compound in various fungal species highlights its potential ecological roles and suggests that other producing organisms may yet be identified.

Experimental Protocols

Fungal Cultivation and Extraction of Crude Metabolites

The initial step in isolating 19-O-Acetylchaetoglobosin A involves the cultivation of a producing fungal strain. While specific media and conditions may vary depending on the fungal species, a general workflow can be described.

A generalized workflow for fungal culture and extraction is as follows:

Fungal_Culture_and_Extraction cluster_culture Fungal Culture cluster_extraction Extraction Inoculation Inoculation of Fungal Strain Incubation Incubation in Liquid or Solid Media Inoculation->Incubation Growth Phase Harvest Harvest of Fungal Biomass and/or Culture Broth Incubation->Harvest Solvent_Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Harvest->Solvent_Extraction Concentration Concentration of Crude Extract Solvent_Extraction->Concentration

Figure 1: Generalized workflow for fungal culture and crude extract preparation.

Detailed Protocol for Fungal Culture (adapted from general mycology practices):

  • Media Preparation: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or a solid medium like Oatmeal Agar (B569324) (OA). Sterilize the medium by autoclaving.

  • Inoculation: In a sterile environment, inoculate the medium with a pure culture of the producing fungus (e.g., Chaetomium globosum).

  • Incubation: Incubate the culture under appropriate conditions of temperature (typically 25-28°C) and light for a sufficient period to allow for fungal growth and metabolite production (usually 2-4 weeks).

  • Extraction:

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth and the mycelial mass separately with a suitable organic solvent such as ethyl acetate (B1210297).

    • For solid cultures, macerate the agar and fungal biomass and extract with an appropriate solvent.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of 19-O-Acetylchaetoglobosin A

The purification of 19-O-Acetylchaetoglobosin A from the crude extract typically involves a combination of chromatographic techniques. The following is a representative protocol based on methods used for purifying similar fungal metabolites.

A logical workflow for the purification process is outlined below:

Purification_Workflow cluster_chromatography Chromatographic Purification Crude_Extract Crude Fungal Extract Silica_Gel Silica (B1680970) Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Column Chromatography Silica_Gel->Sephadex Fractionation HPLC High-Performance Liquid Chromatography (HPLC) Sephadex->HPLC Further Purification Pure_Compound Pure 19-O-Acetylchaetoglobosin A HPLC->Pure_Compound

Figure 2: A representative workflow for the purification of 19-O-Acetylchaetoglobosin A.

Detailed Protocol for Purification:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol (B129727)/chloroform mixture).

    • Apply the dissolved extract to a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography:

    • Pool the fractions containing the compound of interest based on TLC analysis.

    • Apply the pooled fractions to a Sephadex LH-20 column.

    • Elute with a suitable solvent, such as methanol, to separate compounds based on their size and polarity.

  • High-Performance Liquid Chromatography (HPLC):

    • Subject the enriched fractions to preparative or semi-preparative HPLC for final purification.

    • A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to 19-O-Acetylchaetoglobosin A.

  • Structure Elucidation: The identity and purity of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activities and Data

19-O-Acetylchaetoglobosin A exhibits a range of biological activities, with its nematicidal and cytotoxic properties being the most prominent.

Nematicidal Activity

This compound has shown promise as a potential agent for the control of plant-parasitic nematodes.

Activity Test Organism Methodology Quantitative Data Reference
NematicidalMeloidogyne incognita (Root-knot nematode)In vitro mortality and egg hatch assays; in vivo pot experiments.Data for the parent compound, Chaetoglobosin A, shows an LC50 of 77.0 μg/mL against second-stage juveniles. Specific LC50 for the acetylated form is not yet reported in primary literature.Hu et al., 2012 (for Chaetoglobosin A)

Experimental Protocol for Nematicidal Activity Assay (adapted from Hu et al., 2012):

  • Juvenile Mortality Assay:

    • Prepare various concentrations of 19-O-Acetylchaetoglobosin A in a suitable solvent (e.g., DMSO) and dilute with water.

    • Add a known number of second-stage juveniles (J2s) of the target nematode to each concentration in a multi-well plate.

    • Incubate at a controlled temperature (e.g., 25°C).

    • Count the number of dead juveniles at specific time points (e.g., 24, 48, 72 hours). Juveniles are considered dead if they do not move when probed with a fine needle.

    • Calculate the LC50 value using probit analysis.

  • Egg Hatch Assay:

    • Expose nematode egg masses to different concentrations of the compound.

    • Count the number of hatched juveniles over several days.

    • Compare the hatching rate to a control group.

Cytotoxic Activity

19-O-Acetylchaetoglobosin A has demonstrated cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.

Activity Cell Line Methodology Quantitative Data Reference
CytotoxicityHeLa (Human cervical cancer)In vitro cell viability assays (e.g., MTT assay).Specific IC50 value for 19-O-Acetylchaetoglobosin A on HeLa cells is not yet available in peer-reviewed literature.General citation for cytotoxicity of chaetoglobosins.

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Culture HeLa cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with various concentrations of 19-O-Acetylchaetoglobosin A for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Interaction with the Actin Cytoskeleton

The primary mechanism of action for chaetoglobosins, including likely 19-O-Acetylchaetoglobosin A, involves the disruption of the actin cytoskeleton. The actin cytoskeleton is crucial for various cellular processes, including cell motility, division, and shape maintenance.

The proposed mechanism of action is illustrated below:

Actin_Inhibition cluster_process Cellular Processes Chaetoglobosin 19-O-Acetylchaetoglobosin A Actin_Filament Actin Filament (F-actin) Chaetoglobosin->Actin_Filament Binds to barbed end G_Actin Actin Monomers (G-actin) Actin_Filament->G_Actin Inhibits Polymerization Cell_Motility Cell Motility Actin_Filament->Cell_Motility Disrupts Cell_Division Cell Division Actin_Filament->Cell_Division Disrupts Cell_Shape Cell Shape Maintenance Actin_Filament->Cell_Shape Disrupts

Figure 3: Proposed mechanism of action of 19-O-Acetylchaetoglobosin A via inhibition of actin polymerization.

Chaetoglobosins are known to bind to the barbed (fast-growing) end of actin filaments.[3] This binding prevents the addition of new actin monomers, thereby inhibiting filament elongation and disrupting the dynamic equilibrium of the actin cytoskeleton. This disruption of a fundamental cellular component leads to the observed cytotoxic and other biological effects. The specific signaling pathways that are downstream of actin disruption by 19-O-Acetylchaetoglobosin A are an active area for future research.

Conclusion and Future Perspectives

19-O-Acetylchaetoglobosin A is a promising natural product with demonstrated nematicidal and cytotoxic activities. This guide provides a foundational understanding of its discovery and isolation, along with detailed protocols that can be adapted for further investigation. Future research should focus on elucidating the specific quantitative biological activities of this compound, such as determining its IC50 values against a broader range of cancer cell lines and its LC50 values against various nematode species. Furthermore, a deeper investigation into the specific signaling pathways affected by its interaction with the actin cytoskeleton will be crucial for understanding its full therapeutic and agricultural potential. The development of more efficient and scalable methods for its production, either through fermentation optimization or total synthesis, will also be essential for its translation into practical applications.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 19-O-Acetylchaetoglobosin A

For Researchers, Scientists, and Drug Development Professionals Introduction 19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their diverse and potent biological a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their diverse and potent biological activities.[1] Isolated from various fungal species, including those of the genus Chaetomium, this compound has garnered interest within the scientific community for its cytotoxic and actin polymerization inhibitory effects.[2][3] As an acetylated derivative of Chaetoglobosin A, it shares a common structural framework responsible for its interaction with cellular targets. This technical guide provides a comprehensive overview of the physicochemical properties of 19-O-Acetylchaetoglobosin A, detailed experimental protocols for its study, and an exploration of its mechanism of action, including relevant signaling pathways.

Physicochemical Properties

19-O-Acetylchaetoglobosin A is a yellow solid with a complex polycyclic structure.[4] Its identity and purity are typically determined using a combination of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: General and Physicochemical Properties of 19-O-Acetylchaetoglobosin A
PropertyValueReference
Molecular Formula C₃₄H₃₈N₂O₆[4]
Molecular Weight 570.68 g/mol [2]
Appearance Yellow solid[4]
Solubility Soluble in DMSO, acetone, dichloromethane, acetonitrile, and methanol. Poorly soluble in water.[4]
Optical Rotation [α]²⁵_D_ -147° (c 0.1, MeOH)[5]
Table 2: Spectroscopic Data for 19-O-Acetylchaetoglobosin A
TechniqueDataReference
¹H-NMR (CDCl₃, 700 MHz) δ (ppm): 8.20 (br s, 1H), 7.58 (d, J=16.8 Hz, 1H), 7.50 (d, J=7.7 Hz, 1H), 7.37 (d, J=8.2 Hz, 1H), 7.21 (dd, J=8.2, 7.3 Hz, 1H), 7.15 (dd, J=7.3, 6.9 Hz, 1H), 7.01 (d, J=2.2 Hz, 1H), 6.39 (br d, J=16.8 Hz, 1H), 6.09 (ddd, J=15.2, 9.8, 1.3 Hz, 1H), 5.93 (s, 1H), 5.74 (s, 1H), 5.71 (dd, J=9.0, 1.3 Hz, 1H), 5.20 (ddd, J=15.1, 10.8, 3.9 Hz, 1H), 3.80 (dt, J=7.2, 3.5 Hz, 1H), 2.93 (m, 1H), 2.91 (m, 1H), 2.80 (d, J=5.2 Hz, 1H), 2.67 (dd, J=14.6, 7.7 Hz, 1H), 2.46 (m, 1H), 2.27 (m, 1H), 2.20 (s, 3H), 2.15 (dd, J=9.7, 5.0 Hz, 1H), 2.05 (dt, J=13.8, 11.0 Hz, 1H), 1.86 (m, 1H), 1.47 (d, J=1.3 Hz, 3H), 1.30 (s, 3H), 1.25 (d, J=7.3 Hz, 3H), 1.02 (d, J=6.9 Hz, 3H)[5]
¹³C-NMR (CDCl₃, 176 MHz) δ (ppm): 196.8, 195.0, 173.3, 170.1, 142.6, 136.3, 134.8, 133.4, 133.2, 128.3, 127.9, 127.0, 123.5, 122.6, 120.1, 118.3, 111.7, 110.2, 83.3, 63.2, 62.3, 57.9, 52.4, 48.6, 47.4, 41.5, 36.3, 34.1, 32.2, 20.84, 20.81, 19.9, 13.5, 11.7[5]
High-Resolution ESI-MS m/z: 571.2803 [M+H]⁺ (Calculated for C₃₄H₃₉N₂O₆⁺: 571.2803)[5]

Experimental Protocols

Isolation and Purification of 19-O-Acetylchaetoglobosin A

A general procedure for the isolation of chaetoglobosins from fungal cultures, such as Chaetomium globosum, is outlined below. Optimization of culture conditions and chromatographic separation is crucial for obtaining high purity compound.

Workflow for Isolation and Purification

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation cluster_2 Analysis and Identification A Inoculation and Fermentation of Chaetomium globosum B Extraction of Culture Broth and Mycelia with Ethyl Acetate (B1210297) A->B C Concentration of the Crude Extract B->C D Silica (B1680970) Gel Column Chromatography C->D Crude Extract E Sephadex LH-20 Column Chromatography D->E F Preparative HPLC E->F G TLC and HPLC Analysis of Fractions F->G Purified Fractions H Spectroscopic Identification (NMR, MS) G->H I Purity Determination H->I

Workflow for the isolation and purification of 19-O-Acetylchaetoglobosin A.

Methodology:

  • Fungal Culture: Chaetomium globosum is cultured in a suitable liquid medium (e.g., potato dextrose broth) or on a solid substrate (e.g., rice medium) under optimal temperature and aeration conditions for a sufficient period to allow for secondary metabolite production.

  • Extraction: The culture broth and mycelia are extracted with an organic solvent, typically ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

  • Preliminary Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing the target compound are further purified using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • Structure Elucidation: The purified compound's structure is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Cytotoxicity Assay on HeLa Cells (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

G A Seed HeLa cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of 19-O-Acetylchaetoglobosin A B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: HeLa cells are seeded into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 19-O-Acetylchaetoglobosin A (typically dissolved in DMSO and then diluted in medium). Control wells receive medium with the same concentration of DMSO.

  • Incubation: The plate is incubated for a further 48 to 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

In Vitro Actin Polymerization Inhibition Assay

This assay measures the effect of 19-O-Acetylchaetoglobosin A on the polymerization of actin monomers (G-actin) into filaments (F-actin), often by monitoring the fluorescence of pyrene-labeled G-actin.

Methodology:

  • Actin Preparation: Monomeric actin, with a percentage labeled with pyrene (B120774), is prepared in a low ionic strength buffer (G-buffer) to prevent spontaneous polymerization.

  • Initiation of Polymerization: The actin solution is mixed with 19-O-Acetylchaetoglobosin A at various concentrations. Polymerization is initiated by adding a high ionic strength buffer (P-buffer) containing KCl and MgCl₂.

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths suitable for pyrene (e.g., ~365 nm excitation and ~407 nm emission). An increase in fluorescence indicates actin polymerization.

  • Data Analysis: The rate of polymerization and the final steady-state fluorescence are compared between treated and untreated samples to determine the inhibitory effect of the compound.

Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by 19-O-Acetylchaetoglobosin A are not extensively detailed in the literature, studies on the closely related compound, Chaetoglobosin A, provide significant insights. Chaetoglobosin A has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of the MAPK and PI3K-AKT-mTOR signaling pathways.[2] Given the structural similarity, it is plausible that 19-O-Acetylchaetoglobosin A exerts its cytotoxic effects through a similar mechanism.

The primary mechanism of action for chaetoglobosins is the disruption of the actin cytoskeleton.[4][6] By binding to actin filaments, they inhibit actin polymerization, leading to alterations in cell morphology, motility, and division.[4][6]

Proposed Signaling Pathway for Chaetoglobosin-Induced Apoptosis

G compound Chaetoglobosin A (or 19-O-Acetylchaetoglobosin A) ros Increased ROS compound->ros actin Actin Cytoskeleton Disruption compound->actin mapk MAPK Pathway ros->mapk pi3k PI3K-AKT-mTOR Pathway ros->pi3k apoptosis Apoptosis mapk->apoptosis pi3k->apoptosis actin->apoptosis

Proposed mechanism of chaetoglobosin-induced apoptosis.

Conclusion

19-O-Acetylchaetoglobosin A is a promising natural product with significant biological activities. This guide has summarized its key physicochemical properties, provided detailed experimental protocols for its investigation, and explored its likely mechanism of action based on current scientific understanding of related compounds. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to explore its full therapeutic potential.

References

Foundational

Unveiling the Fungal Pharmacopeia: A Technical Guide to the Natural Sources of 19-O-Acetylchaetoglobosin A Beyond Acremonium sp.

For Immediate Release This technical guide provides a comprehensive overview of the natural sources of 19-O-Acetylchaetoglobosin A, a potent cytochalasan alkaloid, extending beyond the commonly cited Acremonium sp. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of 19-O-Acetylchaetoglobosin A, a potent cytochalasan alkaloid, extending beyond the commonly cited Acremonium sp. This document is intended for researchers, scientists, and drug development professionals interested in the discovery, isolation, and characterization of this bioactive secondary metabolite.

Executive Summary

19-O-Acetylchaetoglobosin A, a derivative of chaetoglobosin A, has garnered significant interest due to its cytotoxic and phytotoxic activities. While initially isolated from Acremonium sp., subsequent research has identified a number of other fungal species capable of producing this complex natural product. This guide details these alternative fungal sources, providing available quantitative data on production and outlining the key experimental protocols for isolation and purification. A generalized workflow for the isolation process is also presented visually. The information compiled herein aims to facilitate further research and development of 19-O-Acetylchaetoglobosin A and related compounds.

Natural Sources of 19-O-Acetylchaetoglobosin A

Beyond Acremonium sp., several other fungal genera have been identified as producers of 19-O-Acetylchaetoglobosin A and its parent compound, chaetoglobosin A. These discoveries have broadened the potential sources for obtaining this valuable metabolite. The primary producers identified in the scientific literature are:

  • Ijuhya vitellina : This novel fungal species, which acts as a parasite on cereal cyst nematodes, has been identified as a producer of both chaetoglobosin A and 19-O-Acetylchaetoglobosin A.[1]

  • Calonectria morganii (anamorph: Cylindrocladium scoparium): This plant pathogenic fungus is a confirmed source of both chaetoglobosin A and 19-O-Acetylchaetoglobosin A.[2][3]

  • Chaetomium globosum : As a prolific and well-studied producer of a wide array of chaetoglobosins, various strains of Chaetomium globosum have been reported to produce 19-O-Acetylchaetoglobosin A among other derivatives.[4] This species is a common endophytic fungus and can be isolated from various plant tissues.

While direct quantitative data for 19-O-Acetylchaetoglobosin A is limited in the public domain, studies on the more abundant parent compound, chaetoglobosin A, in Chaetomium globosum provide a valuable reference for production potential.

Quantitative Production Data

The yield of chaetoglobosins can vary significantly based on the fungal strain, culture conditions, and extraction methods. The following table summarizes available data on the production of chaetoglobosin A, which can serve as an indicator for the potential yield of its acetylated derivative.

Fungal SpeciesCompoundYieldNotesReference
Chaetomium globosum W7Chaetoglobosin A58.66 mg/LWild-type strain in potato dextrose agar (B569324) (PDA) medium.[5]
Chaetomium globosum OEX13Chaetoglobosin A298.77 mg/LGenetically modified strain with overexpression of an efflux gene.[5]

Experimental Protocols for Isolation and Purification

The isolation of 19-O-Acetylchaetoglobosin A from fungal cultures generally involves a multi-step process of extraction and chromatography. The following is a generalized protocol compiled from various reported methodologies.

Fungal Fermentation

The selected fungal strain is cultured in a suitable liquid or solid medium. For example, Chaetomium globosum can be grown in potato dextrose agar (PDA) medium at 28°C for several days to allow for sufficient biomass and secondary metabolite production.[5]

Extraction

The fungal biomass and culture broth are typically extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for the extraction of chaetoglobosins due to its efficiency in extracting these moderately polar compounds.[6] The extraction process is often repeated multiple times to ensure a high recovery rate. The resulting organic extracts are then combined and concentrated under reduced pressure.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate 19-O-Acetylchaetoglobosin A. A typical purification workflow includes:

  • Silica (B1680970) Gel Column Chromatography : The crude extract is first fractionated on a silica gel column using a gradient elution system of increasing polarity, for instance, a mixture of dichloromethane (B109758) and methanol (B129727).[7]

  • Size-Exclusion Chromatography : Fractions containing the target compound are often further purified using size-exclusion chromatography, such as Sephadex LH-20, with a solvent system like dichloromethane-methanol (1:1).[8]

  • Preparative High-Performance Liquid Chromatography (HPLC) : The final purification step usually involves preparative or semi-preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[6][8] A common mobile phase is a gradient of methanol or acetonitrile (B52724) in water.[7][8]

Structure Elucidation

The structure of the purified compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 2D NMR experiments (e.g., COSY, HMQC, HMBC) are used to elucidate the detailed chemical structure.

  • X-ray Crystallography : Provides unambiguous determination of the stereochemistry.

Visualized Workflow and Signaling Pathways

To provide a clear visual representation of the isolation process, the following diagrams have been generated using the DOT language.

Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification Fungus Fungal Culture (e.g., Chaetomium globosum) Medium Liquid/Solid Medium Extraction Solvent Extraction (e.g., Ethyl Acetate) Medium->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration SilicaGel Silica Gel Chromatography Concentration->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Preparative RP-HPLC Sephadex->HPLC PureCompound Pure 19-O-Acetylchaetoglobosin A HPLC->PureCompound Analysis Spectroscopic Analysis (NMR, MS) PureCompound->Analysis

Caption: Generalized workflow for the isolation of 19-O-Acetylchaetoglobosin A.

Conclusion

This technical guide has highlighted that the natural production of 19-O-Acetylchaetoglobosin A is not limited to Acremonium sp., with Ijuhya vitellina, Calonectria morganii, and Chaetomium globosum emerging as significant alternative sources. While quantitative data for the acetylated derivative remains a key area for future research, the established protocols for the isolation of chaetoglobosins provide a solid foundation for obtaining this compound for further biological and pharmacological investigation. The continued exploration of the fungal kingdom promises to unveil even more sources of this and other valuable natural products.

References

Exploratory

19-O-Acetylchaetoglobosin A: A Technical Guide for Researchers

An In-depth Examination of its Physicochemical Properties, Biological Activity, and Methodologies for Investigation Introduction 19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid, a class of fungal secondary metabol...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Physicochemical Properties, Biological Activity, and Methodologies for Investigation

Introduction

19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their diverse and potent biological activities. As a derivative of the more extensively studied Chaetoglobosin A, this compound has garnered interest for its cytotoxic and actin polymerization inhibitory effects. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 19-O-Acetylchaetoglobosin A, including its chemical properties, purported mechanism of action, and detailed experimental protocols for its study.

Physicochemical and Biological Data

The fundamental properties of 19-O-Acetylchaetoglobosin A are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueCitation(s)
CAS Number 50939-69-0[1][2][3]
Molecular Formula C₃₄H₃₈N₂O₆[1][2]
Molecular Weight 570.69 g/mol (also reported as 570.7 and 570.68)[1][2][3]
Appearance Yellow solid[1]
Source Isolated from fungi such as Chaetomium globosum and Acremonium sp.[1][2]
Purity Typically ≥95% by HPLC[2]
Solubility Soluble in DMSO, acetone, dichloromethane, and acetonitrile. Fairly soluble in water and methanol.[1][2]
Biological Activity Inhibits actin polymerization[2][3]. Exhibits cytotoxic activity against HeLa cervical cancer cells[2][3]. Nematicidal activity has also been reported[4].
Storage Long-term storage at -20°C. Protect from light, especially after reconstitution[1]. Stable for at least one year at +4°C before reconstitution[1].

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of 19-O-Acetylchaetoglobosin A. These protocols are based on established methods for chaetoglobosins and may require optimization for specific experimental conditions.

Isolation and Purification of 19-O-Acetylchaetoglobosin A from Fungal Culture

This protocol outlines a general procedure for the extraction and purification of chaetoglobosins from a fungal culture, which can be adapted for 19-O-Acetylchaetoglobosin A.

a. Fungal Cultivation and Fermentation:

  • Prepare a seed medium (e.g., potato dextrose broth) and inoculate with a spore suspension of a producing fungal strain, such as Chaetomium globosum.

  • Incubate the seed culture at 25-28°C for 3 days on a rotary shaker (180 rpm)[2].

  • Inoculate a solid-substrate medium (e.g., autoclaved rice) with the seed culture and incubate statically at 25°C for 7 days or longer to allow for the production of secondary metabolites[2][5].

b. Extraction:

  • Following incubation, harvest the fungal biomass and substrate.

  • Macerate the culture material and extract exhaustively with an organic solvent such as ethyl acetate[2].

  • Concentrate the organic extract under reduced pressure to yield a crude extract.

c. Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., petroleum ether-chloroform) to obtain fractions of increasing polarity[2].

  • Monitor the fractions by thin-layer chromatography (TLC) for the presence of the target compound.

  • Pool the fractions containing 19-O-Acetylchaetoglobosin A and subject them to further purification using octadecylsilyl (ODS) gel column chromatography with a methanol-water gradient[2].

  • Final purification can be achieved by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound[2].

d. Structure Elucidation and Characterization:

  • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy[1].

Cytotoxicity Assessment using MTT Assay on HeLa Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. This protocol is a representative method for evaluating the cytotoxic effects of 19-O-Acetylchaetoglobosin A on HeLa cells.

a. Cell Culture and Seeding:

  • Culture HeLa cells in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Trypsinize and count the cells, then seed them into a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment[3].

b. Compound Treatment:

  • Prepare a stock solution of 19-O-Acetylchaetoglobosin A in DMSO.

  • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for treatment.

  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of 19-O-Acetylchaetoglobosin A to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

c. MTT Assay Procedure:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C[3].

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals[3].

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader[3][6].

d. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanism of Action: Apoptosis Induction

While the specific signaling pathways for 19-O-Acetylchaetoglobosin A are not extensively detailed in the literature, studies on its parent compound, Chaetoglobosin A, provide significant insights. Chaetoglobosin A is known to induce apoptosis in various cancer cell lines. A proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates the MAPK and PI3K-AKT-mTOR signaling pathways, ultimately leading to programmed cell death[4][7]. Given the structural similarity, it is plausible that 19-O-Acetylchaetoglobosin A shares a similar mechanism of action.

Chaetoglobosin_A_Signaling_Pathway node_ChaA Chaetoglobosin A node_ROS ↑ Reactive Oxygen Species (ROS) node_ChaA->node_ROS node_MAPK MAPK Pathway (p38, JNK) node_ROS->node_MAPK node_PI3K PI3K/AKT/mTOR Pathway node_ROS->node_PI3K node_Mito Mitochondrial Dysfunction node_ROS->node_Mito node_Apoptosis Apoptosis node_MAPK->node_Apoptosis node_PI3K->node_Apoptosis node_Casp Caspase Activation node_Mito->node_Casp node_Casp->node_Apoptosis

Caption: Proposed apoptotic signaling pathway of Chaetoglobosin A.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic potential of 19-O-Acetylchaetoglobosin A.

Cytotoxicity_Workflow node_start Start node_culture Culture HeLa Cells node_start->node_culture node_seed Seed Cells in 96-Well Plate node_culture->node_seed node_treat Treat with 19-O-Acetylchaetoglobosin A node_seed->node_treat node_incubate Incubate (24-72h) node_treat->node_incubate node_mtt Add MTT Reagent node_incubate->node_mtt node_incubate2 Incubate (4h) node_mtt->node_incubate2 node_solubilize Solubilize Formazan (DMSO) node_incubate2->node_solubilize node_read Read Absorbance node_solubilize->node_read node_analyze Analyze Data (Calculate IC₅₀) node_read->node_analyze node_end End node_analyze->node_end

Caption: Workflow for MTT-based cytotoxicity assessment.

Conclusion

19-O-Acetylchaetoglobosin A represents a promising natural product for further investigation in cancer research and other fields. Its ability to inhibit actin polymerization and induce cytotoxicity warrants more in-depth studies to fully elucidate its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute their investigations into this fascinating molecule. As with any experimental work, optimization of the provided protocols for specific laboratory conditions and cell lines is recommended.

References

Foundational

Spectroscopic Data and Experimental Protocols for 19-O-Acetylchaetoglobosin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies for the characterization of 19-O-Acetylchaet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies for the characterization of 19-O-Acetylchaetoglobosin A, a cytochalasan alkaloid. The information presented herein is intended to support research and development efforts in natural product chemistry, drug discovery, and related fields.

Chemical Structure

19-O-Acetylchaetoglobosin A is a derivative of Chaetoglobosin A, characterized by the presence of an acetyl group at the C-19 position. Its molecular formula is C₃₄H₃₈N₂O₆, and it has a molecular weight of 570.68 g/mol .

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 19-O-Acetylchaetoglobosin A.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position¹³C (δ)¹H (δ, mult., J in Hz)
1173.3-
2-5.74 (s, NH)
352.43.80 (dt, J = 7.2, 3.5)
447.42.93 (m)
536.31.86 (m)
657.9-
762.32.80 (d, J = 5.2)
848.62.15 (dd, J = 9.7, 5.0)
963.2-
1034.12.67 (dd, J = 14.6, 7.7), 2.91 (m)
1113.51.25 (d, J = 7.3)
1219.91.30 (s)
13128.3-
14133.45.20 (ddd, J = 15.1, 10.8, 3.9)
1541.52.05 (dt, J = 13.8, 11.0), 2.27 (m)
1632.22.46 (m)
17142.65.71 (dd, J = 9.0, 1.3)
18127.9-
1983.35.93 (s)
20195.0-
21133.26.09 (ddd, J = 15.2, 9.8, 1.3)
22134.86.39 (br d, J = 16.8), 7.58 (d, J = 16.8)
23196.8-
24 (Ac-C=O)170.1-
25 (Ac-CH₃)20.842.20 (s)
1'-8.20 (br s, NH)
2'123.57.01 (d, J = 2.2)
3'110.2-
3a'127.0-
4'118.37.50 (d, J = 7.7)
5'122.67.15 (dd, J = 6.9, 7.3)
6'120.17.21 (dd, J = 6.9, 8.2)
7'111.77.37 (d, J = 8.2)
7a'136.3-
16'20.811.02 (d, J = 6.9)
18'11.71.47 (d, J = 1.3)
Table 2: High-Resolution Mass Spectrometry (HRESIMS) Data
IonCalculated m/zObserved m/z
[M+H]⁺571.2803571.2803

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

NMR spectra were recorded on a 700 MHz NMR spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16 for CDCl₃). Standard pulse sequences were used for ¹H, ¹³C, and 2D NMR experiments, including COSY, HSQC, and HMBC, to facilitate the complete assignment of proton and carbon signals.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a time-of-flight (TOF) mass spectrometer. The sample was introduced via direct infusion. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ was determined.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for the characterization of natural products like 19-O-Acetylchaetoglobosin A.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Solvent (e.g., CDCl3) Isolation->Dissolution NMR_acq NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR_acq MS_acq Mass Spectrometry (HRESIMS) Dissolution->MS_acq NMR_proc NMR Data Processing & Interpretation NMR_acq->NMR_proc MS_proc MS Data Analysis (Molecular Formula) MS_acq->MS_proc Structure_det Structure Determination NMR_proc->Structure_det MS_proc->Structure_det Final_Report Final_Report Structure_det->Final_Report Final Structure Confirmation

Caption: Workflow for Spectroscopic Analysis.

Exploratory

Unraveling the Disruption: A Technical Guide to the Mechanism of 19-O-Acetylchaetoglobosin A on Actin Polymerization

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the presumed mechanism of action of 19-O-Acetylchaetoglobosin A on actin polymerization. As a membe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the presumed mechanism of action of 19-O-Acetylchaetoglobosin A on actin polymerization. As a member of the cytochalasan family of mycotoxins, its activity is inferred from the well-documented effects of related compounds, such as Cytochalasin D. This document details the molecular interactions, summarizes expected quantitative data, and provides comprehensive experimental protocols and visualizations to facilitate further research and drug development.

Core Mechanism: Capping the Barbed End of Actin Filaments

19-O-Acetylchaetoglobosin A, like other cytochalasans, is believed to exert its primary effect on actin dynamics by binding to the barbed (fast-growing) end of actin filaments (F-actin). This interaction effectively "caps" the filament, preventing the addition of new actin monomers (G-actin) and thereby inhibiting filament elongation.[1] This capping action disrupts the delicate equilibrium between polymerization and depolymerization, which is essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.

Furthermore, some cytochalasans have been shown to induce the formation of actin dimers, which can act as nucleation sites.[2] This can lead to an initial increase in the rate of polymerization, followed by a decrease in the overall extent of polymerization due to the capping activity.[2] It is plausible that 19-O-Acetylchaetoglobosin A shares this multifaceted interaction with actin.

Signaling Pathway and Molecular Interactions

The interaction of 19-O-Acetylchaetoglobosin A with actin is a direct biochemical event and does not involve a classical signaling pathway with secondary messengers. The compound is thought to directly bind to a high-affinity site at the barbed end of F-actin. This binding event sterically hinders the association of incoming ATP-G-actin monomers.

cluster_0 Cellular Environment cluster_1 Mechanism of Action G_Actin G-Actin (Monomer) F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization (Barbed End) Capped_F_Actin Capped F-Actin F_Actin->G_Actin Depolymerization (Pointed End) F_Actin->Capped_F_Actin Inhibition of Elongation Compound 19-O-Acetylchaetoglobosin A Compound->F_Actin Binds to Barbed End Start Start Prepare_Reagents Prepare Pyrene-Actin, Polymerization Buffer, and Compound Start->Prepare_Reagents Add_Compound Add Compound/Control to Plate Prepare_Reagents->Add_Compound Add_Actin Add Pyrene-Labeled G-Actin Add_Compound->Add_Actin Initiate_Polymerization Add Polymerization Buffer Add_Actin->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence (Ex: 365nm, Em: 407nm) Initiate_Polymerization->Measure_Fluorescence End End Measure_Fluorescence->End Start Start Cell_Culture Culture and Treat Cells with Compound Start->Cell_Culture Fix_Permeabilize Fix and Permeabilize Cells Cell_Culture->Fix_Permeabilize Stain_Actin_Nuclei Stain F-Actin (Phalloidin) and Nuclei (DAPI) Fix_Permeabilize->Stain_Actin_Nuclei Mount_Image Mount Coverslips and Image with Fluorescence Microscope Stain_Actin_Nuclei->Mount_Image End End Mount_Image->End

References

Foundational

Unveiling the Pharmacological Potential: A Technical Guide to the Bioactive Secondary Metabolites of Chaetomium globosum

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the diverse biological activities exhibited by secondary metabolites isolated from the fungus Chae...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by secondary metabolites isolated from the fungus Chaetomium globosum. This ubiquitous ascomycete has emerged as a prolific source of structurally novel compounds with significant therapeutic and biotechnological potential. This document details the cytotoxic, antimicrobial, and antioxidant properties of these metabolites, presenting quantitative data in accessible formats, outlining key experimental methodologies, and visualizing associated cellular pathways.

Core Bioactivities of Chaetomium globosum Metabolites

Secondary metabolites from C. globosum encompass a wide array of chemical classes, most notably chaetoglobosins, azaphilones, and indole (B1671886) alkaloids. These compounds have demonstrated potent biological effects across various assays, positioning them as promising candidates for drug discovery and development.

Cytotoxic and Anticancer Activities

A significant number of metabolites from C. globosum have exhibited potent cytotoxic effects against a range of human cancer cell lines. The chaetoglobosin family, in particular, is well-documented for its ability to induce cell death and inhibit proliferation.

Table 1: Cytotoxic Activity of Secondary Metabolites from Chaetomium globosum

CompoundCell LineActivityIC50 ValueReference
Chaetoglobosin A HeLaCytotoxic3.2 - 20 µM[1]
P388 (murine leukemia)Cytotoxic-[1]
HCT116 (human colon cancer)Cytotoxic3.15 - 8.44 µM[2]
Chaetoglobosin C HeLaCytotoxic3.2 - 20 µM[1]
BC1Cytotoxic2.54 - 21.29 µM[1]
Chaetoglobosin D HeLaCytotoxic3.2 - 20 µM[1]
P388 (murine leukemia)Cytotoxic-[1]
BC1Cytotoxic2.54 - 21.29 µM[1]
Chaetoglobosin E HeLaCytotoxic3.2 - 20 µM[1]
Chaetoglobosin G HeLaCytotoxic3.2 - 20 µM[1]
BC1Cytotoxic2.54 - 21.29 µM[1]
Chaetoglobosin R P388 (murine leukemia)Cytotoxic-[1]
Chaetoglobosin V & W KB, K562, MCF-7, HepG2Cytotoxic18 - 30 µg/mL[3]
Chaetomugilin D Brine shrimp (Artemia salina)Growth inhibitory-[4]
Mucor mieheiGrowth inhibitory-[4]
Demethylchaetocochin C MCF-7, MDA-MB-231, H460, HCT-8Growth inhibitory4.5 - 65.0 µM[5]
Chaetoperazine A MCF-7, MDA-MB-231, H460, HCT-8Growth inhibitory4.5 - 65.0 µM[5]
4-formyl-N-(3'-hydroxypyridin-2'-yl) benzamide MCF-7, MDA-MB-231, H460, HCT-8Growth inhibitory4.5 - 65.0 µM[5]
Chloroform Extract HCT-15, HeLa, U87-MGAntiproliferativeIC50: 45.16 µg/mL (HCT-15)[4]
Antimicrobial Activity

C. globosum is a rich source of compounds with potent antimicrobial properties, demonstrating activity against a spectrum of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Secondary Metabolites from Chaetomium globosum

Compound/ExtractTarget OrganismActivityMIC/EC50 ValueReference
Chaetoglobosins (unspecified) Rhizopus stolonifer, Coniothyrium diplodiellaAntifungal-[1]
Chaetoviridin A Sclerotinia sclerotiorumAntifungalEC50: 1.97 µg/mL[6]
Crude Extracts Multi-drug resistant bacteriaAntibacterialMIC: 3.9 - 62.5 µg/mL[7]
Petroleum Ether Concentrate Sclerotinia sclerotiorumAntifungal74.1% inhibition[8]
Antioxidant Activity

Several studies have highlighted the antioxidant potential of extracts from C. globosum, suggesting their utility in combating oxidative stress-related conditions.

Table 3: Antioxidant Activity of Extracts from Chaetomium globosum

ExtractAssayResultReference
Chloroform Extract DPPH radical scavengingIC50: 45.16 µg/mL[4]
ABTS radical scavengingIC50: 50.55 µg/mL[4]
Methanol Extract DPPH radical scavengingIC50: 37.61 ± 1.37 µg/mL[9]
Chloroform Extract DPPH radical scavengingIC50: 40.82 ± 3.60 µg/mL[9]
Hexane Extract DPPH radical scavengingIC50: 45.20 ± 2.54 µg/mL[9]

Experimental Protocols

This section provides detailed methodologies for the key assays used to evaluate the biological activities of Chaetomium globosum secondary metabolites.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, remove the MTT solution. Add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility: Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in a suitable broth medium (e.g., RPMI 1640 for fungi).

  • Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test extract or compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, mix a small volume of the sample solution with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of several Chaetomium globosum secondary metabolites, particularly the chaetoglobosins, are attributed to their interference with fundamental cellular processes.

Disruption of Actin Polymerization by Chaetoglobosins

Chaetoglobosins are known to bind to actin filaments, a key component of the cytoskeleton. This interaction disrupts the dynamic process of actin polymerization and depolymerization, which is crucial for cell division, motility, and maintenance of cell shape.[10][11] This disruption can lead to cell cycle arrest and ultimately apoptosis.

Actin_Disruption cluster_Cell Cellular Processes Actin Monomers Actin Monomers Actin Filaments Actin Filaments Actin Monomers->Actin Filaments Polymerization Actin Filaments->Actin Monomers Depolymerization Cytoskeleton Integrity Cytoskeleton Integrity Actin Filaments->Cytoskeleton Integrity Maintains Cell Division & Motility Cell Division & Motility Cytoskeleton Integrity->Cell Division & Motility Enables Chaetoglobosins Chaetoglobosins Chaetoglobosins->Actin Filaments Binds to and disrupts

Disruption of Actin Dynamics by Chaetoglobosins
Induction of Apoptosis

Evidence suggests that certain secondary metabolites from Chaetomium sp. can induce apoptosis, or programmed cell death, in cancer cells. This process involves the activation of a cascade of caspases and the regulation of pro- and anti-apoptotic proteins.

Apoptosis_Induction cluster_Mitochondria Mitochondrial Pathway cluster_Execution Execution Pathway Chaetomium Metabolite Chaetomium Metabolite Bax Bax Chaetomium Metabolite->Bax Upregulates Bcl-2 Bcl-2 Chaetomium Metabolite->Bcl-2 Downregulates Caspase-3 Caspase-3 Bax->Caspase-3 Activates Bcl-2->Caspase-3 Inhibits PARP PARP Caspase-3->PARP Cleaves DNA Fragmentation DNA Fragmentation PARP->DNA Fragmentation Leads to Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Apoptosis Induction by Chaetomium Metabolites
Modulation of MAPK Signaling Pathway

Transcriptomic analyses have indicated that interactions between C. globosum and host plants can lead to the upregulation of genes associated with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] This pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. The modulation of this pathway by C. globosum metabolites in mammalian cells is an active area of research.

MAPK_Pathway Chaetomium Metabolite Chaetomium Metabolite Upstream Kinases Upstream Kinases Chaetomium Metabolite->Upstream Kinases Modulates MAPKKK MAPKKK Upstream Kinases->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Cellular Response Cellular Response Transcription Factors->Cellular Response Regulates (e.g., Proliferation, Apoptosis)

Modulation of the MAPK Signaling Pathway

Conclusion and Future Directions

The secondary metabolites of Chaetomium globosum represent a rich and diverse source of bioactive compounds with significant potential for the development of new therapeutic agents. The data and methodologies presented in this guide underscore the importance of continued research into this fungal species. Future efforts should focus on the isolation and structural elucidation of novel metabolites, comprehensive evaluation of their biological activities using advanced screening platforms, and in-depth investigation of their mechanisms of action at the molecular level. A deeper understanding of the structure-activity relationships of these compounds will be crucial for their optimization as lead candidates in drug discovery programs targeting cancer, infectious diseases, and conditions associated with oxidative stress.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for 19-O-Acetylchaetoglobosin A Cytotoxicity Assay in HeLa Cells

For Researchers, Scientists, and Drug Development Professionals Introduction 19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid, a class of fungal metabolites known for their potent biological activities. These compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid, a class of fungal metabolites known for their potent biological activities. These compounds, including 19-O-Acetylchaetoglobosin A, are recognized as inhibitors of actin polymerization, a fundamental process in cell motility, division, and morphology. Due to this activity, 19-O-Acetylchaetoglobosin A exhibits cytotoxic effects against various cancer cell lines, including HeLa human cervical cancer cells, making it a compound of interest for cancer research and drug development.

This document provides a detailed protocol for assessing the cytotoxicity of 19-O-Acetylchaetoglobosin A in HeLa cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it outlines the likely signaling pathways involved in its cytotoxic mechanism of action.

Data Presentation

Compound NameCell LineIC50 ValueReference
Chaetoglobosin CHeLa< 20 µM[1]
Chaetoglobosin EHeLa< 20 µM[1]
Chaetoglobosin GHeLa< 20 µM[1]
Chaetoglobosin VHeLa< 20 µM[1]
Deoxaphomin BHeLa4.96 µM[2]
Cytochalasin BHeLa7.30 µM[2]
Cytochalasin BHeLa7.9 µM[3][4]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.

Experimental Protocols

MTT Cytotoxicity Assay Protocol for 19-O-Acetylchaetoglobosin A in HeLa Cells

This protocol is adapted from standard MTT assay procedures and is tailored for determining the cytotoxic effects of 19-O-Acetylchaetoglobosin A on adherent HeLa cells.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 19-O-Acetylchaetoglobosin A (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 19-O-Acetylchaetoglobosin A in culture medium from the DMSO stock. Based on the data from related compounds, a suggested starting concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the concentration of 19-O-Acetylchaetoglobosin A to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow start Start cell_culture HeLa Cell Culture start->cell_culture seeding Seed HeLa Cells in 96-well Plate (1x10^4 cells/well) cell_culture->seeding incubation_24h Incubate for 24h seeding->incubation_24h treatment Treat with 19-O-Acetylchaetoglobosin A (0.1 - 100 µM) incubation_24h->treatment incubation_assay Incubate for 24/48/72h treatment->incubation_assay mtt_addition Add MTT Solution incubation_assay->mtt_addition incubation_mtt Incubate for 4h mtt_addition->incubation_mtt formazan_dissolution Dissolve Formazan in DMSO incubation_mtt->formazan_dissolution read_absorbance Read Absorbance at 570 nm formazan_dissolution->read_absorbance data_analysis Data Analysis and IC50 Determination read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Proposed Signaling Pathway for 19-O-Acetylchaetoglobosin A-Induced Apoptosis

Based on the known mechanisms of related cytochalasans, the following pathway is proposed for 19-O-Acetylchaetoglobosin A-induced apoptosis in HeLa cells.

apoptosis_pathway compound 19-O-Acetylchaetoglobosin A actin Actin Polymerization compound->actin Inhibition bax Bax (pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 Downregulates ros Increased Reactive Oxygen Species (ROS) actin->ros Leads to mito Mitochondrial Dysfunction (Decreased Membrane Potential) ros->mito cytochrome_c Cytochrome c Release mito->cytochrome_c bax->mito Promotes bcl2->mito Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mitochondrial apoptosis pathway.

References

Application

Application Notes and Protocols for Using 19-O-Acetylchaetoglobosin A as a Positive Control for Actin Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction 19-O-Acetylchaetoglobosin A is a fungal metabolite belonging to the cytochalasan group of alkaloids. These compounds are potent inhibitors of a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-O-Acetylchaetoglobosin A is a fungal metabolite belonging to the cytochalasan group of alkaloids. These compounds are potent inhibitors of actin polymerization, a fundamental process in eukaryotic cells responsible for maintaining cell structure, motility, division, and intracellular transport. As a member of this class, 19-O-Acetylchaetoglobosin A serves as an effective positive control in experiments designed to investigate the role of the actin cytoskeleton in various cellular processes and to screen for novel actin-targeting compounds.

This document provides detailed application notes and protocols for the use of 19-O-Acetylchaetoglobosin A as a positive control in key assays for studying actin dynamics.

Mechanism of Action

19-O-Acetylchaetoglobosin A, like other chaetoglobosins, disrupts actin dynamics by interacting with actin filaments. Chaetoglobosin A has been shown to bind to the barbed (fast-growing) end of actin filaments, a mechanism that prevents the addition of new actin monomers and thereby inhibits filament elongation. This disruption of actin polymerization leads to changes in cell morphology, inhibition of cell migration, and eventual cell death.

Quantitative Data

The following table summarizes the available quantitative data for Chaetoglobosin A and related cytochalasans to provide a reference for determining appropriate working concentrations for 19-O-Acetylchaetoglobosin A. It is recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific cell type and assay.

CompoundAssayOrganism/Cell LineIC50 / Effective ConcentrationReference
Chaetoglobosin AAntifungal ActivityRhizoctonia solani3.88 µg/mL[1]
Chaetoglobosin ACytotoxicityHCT1163.15 µM[2]
Cytochalasin BInhibition of Actin AssemblyDictyostelium discoideum actin~0.2 µM (half-maximal inhibition)[3]
Cytochalasin DInhibition of Actin AssemblyDictyostelium discoideum actin~0.01 µM (half-maximal inhibition)[3]
Cytochalasin DBarbed End CappingSingle actin filamentsK₁/₂ = 4.1 nM[4]

Signaling Pathway

Inhibition of the actin cytoskeleton by compounds like 19-O-Acetylchaetoglobosin A can have profound effects on various signaling pathways that regulate cell shape, motility, and proliferation. A key pathway influenced is the Rho GTPase signaling cascade.

Caption: Rho GTPase signaling pathway regulating the actin cytoskeleton.

Experimental Protocols

The following protocols are provided as a guide. Optimal conditions, including cell type, seeding density, and concentration of 19-O-Acetylchaetoglobosin A, should be determined empirically by the researcher.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Compound Prepare Stock Solution of 19-O-Acetylchaetoglobosin A in DMSO Start->Prepare_Compound Assay_Selection Select Assay Prepare_Compound->Assay_Selection In_Vitro_Assay In Vitro Actin Polymerization Assay Assay_Selection->In_Vitro_Assay In Vitro Cell_Based_Assay Cell-Based Assays Assay_Selection->Cell_Based_Assay Cell-Based Prepare_Actin Prepare Pyrene-Labeled and Unlabeled Actin In_Vitro_Assay->Prepare_Actin Culture_Cells Culture and Seed Cells (e.g., HeLa) Cell_Based_Assay->Culture_Cells Run_Polymerization_Assay Run Polymerization Assay with - Negative Control (DMSO) - Positive Control (19-O-Acetylchaetoglobosin A) - Test Compound Prepare_Actin->Run_Polymerization_Assay Analyze_Fluorescence Measure and Analyze Pyrene Fluorescence Run_Polymerization_Assay->Analyze_Fluorescence End End Analyze_Fluorescence->End Treat_Cells Treat Cells with - Negative Control (DMSO) - Positive Control (19-O-Acetylchaetoglobosin A) - Test Compound Culture_Cells->Treat_Cells Actin_Staining Actin Cytoskeleton Staining Treat_Cells->Actin_Staining Morphological Analysis Viability_Assay Cell Viability Assay Treat_Cells->Viability_Assay Cytotoxicity Analysis Fix_Permeabilize Fix and Permeabilize Cells Actin_Staining->Fix_Permeabilize Add_Reagent Add Viability Reagent (e.g., MTT, Resazurin) Viability_Assay->Add_Reagent Stain_Actin Stain with Fluorescent Phalloidin (B8060827) and Nuclear Stain (e.g., DAPI) Fix_Permeabilize->Stain_Actin Image_Cells Image with Fluorescence Microscope Stain_Actin->Image_Cells Analyze_Morphology Analyze Cell Morphology and Actin Structure Image_Cells->Analyze_Morphology Analyze_Morphology->End Measure_Signal Measure Absorbance or Fluorescence Add_Reagent->Measure_Signal Calculate_Viability Calculate Percent Viability Measure_Signal->Calculate_Viability Calculate_Viability->End

Caption: General experimental workflow for using 19-O-Acetylchaetoglobosin A.

Protocol 1: In Vitro Actin Polymerization Assay (Pyrene-Based)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin upon its incorporation into actin filaments.

Materials:

  • Monomeric pyrene-labeled actin

  • Monomeric unlabeled actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • Polymerization buffer (10X) (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • 19-O-Acetylchaetoglobosin A stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Test compound stock solution

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Procedure:

  • Preparation of Actin Monomers:

    • On ice, mix pyrene-labeled and unlabeled actin in G-buffer to achieve the desired final concentration and labeling percentage (typically 5-10% pyrene-labeled actin). A final actin concentration of 2-4 µM is common.

  • Preparation of Assay Plate:

    • Add G-buffer to each well.

    • Add the appropriate volume of 19-O-Acetylchaetoglobosin A stock solution to the positive control wells. A final concentration in the range of 0.1 - 10 µM is a good starting point.

    • Add an equivalent volume of DMSO to the negative control wells.

    • Add the test compound to the respective wells.

  • Initiation of Polymerization:

    • Add the actin monomer mix to each well.

    • Immediately add 1/10th of the final volume of 10X polymerization buffer to each well to initiate polymerization. Mix gently by pipetting.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 30-60 minutes, or until the fluorescence of the negative control reaches a plateau.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Compare the polymerization rate and the final fluorescence intensity of the positive control and test compounds to the negative control. A decrease in the rate and/or final fluorescence indicates inhibition of actin polymerization.

Protocol 2: Visualization of Actin Cytoskeleton Disruption in Cultured Cells

This protocol uses fluorescently-labeled phalloidin to stain F-actin in cells, allowing for the visualization of cytoskeletal changes induced by 19-O-Acetylchaetoglobosin A.

Materials:

  • HeLa cells (or other adherent cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

  • Glass coverslips in a multi-well plate

  • 19-O-Acetylchaetoglobosin A stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed HeLa cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare working solutions of 19-O-Acetylchaetoglobosin A in complete culture medium. A concentration range of 1-20 µM is suggested for initial experiments.

    • Treat the cells with the positive control (19-O-Acetylchaetoglobosin A), negative control (DMSO vehicle), and test compounds for a predetermined time (e.g., 1-4 hours).

  • Fixation and Permeabilization:

    • Gently wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.

    • Incubate the cells with the fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

    • (Optional) Include a nuclear counterstain like DAPI or Hoechst in the staining solution or as a separate step.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Carefully mount the coverslips onto glass slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

  • Analysis:

    • Observe the changes in the actin cytoskeleton. In untreated cells, you should see well-defined actin stress fibers. In cells treated with 19-O-Acetylchaetoglobosin A, expect to see a disruption of these fibers, cell rounding, and the formation of actin aggregates.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is useful for determining the cytotoxic effects of actin inhibitors.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium

  • 96-well clear flat-bottom plate

  • 19-O-Acetylchaetoglobosin A stock solution (e.g., 10 mM in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 19-O-Acetylchaetoglobosin A in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the positive control (19-O-Acetylchaetoglobosin A at various concentrations), negative control (DMSO vehicle), or test compounds.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the negative control (100% viability).

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

References

Method

Application of 19-O-Acetylchaetoglobosin A in Nematicidal Activity Studies

For Researchers, Scientists, and Drug Development Professionals Introduction 19-O-Acetylchaetoglobosin A, a cytochalasan alkaloid, has been identified as a secondary metabolite from the fungus Ijuhya vitellina, a parasit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-O-Acetylchaetoglobosin A, a cytochalasan alkaloid, has been identified as a secondary metabolite from the fungus Ijuhya vitellina, a parasite of the cereal cyst nematode Heterodera filipjevi.[1] This compound, along with its parent compound Chaetoglobosin A, has demonstrated nematicidal and nematode-inhibiting properties, suggesting its potential as a lead compound for the development of novel bionematicides. This document provides detailed application notes and protocols for studying the nematicidal activity of 19-O-Acetylchaetoglobosin A, particularly against cyst nematodes.

Quantitative Data

Currently, specific quantitative data such as LC50 or EC50 values for the nematicidal activity of 19-O-Acetylchaetoglobosin A against Heterodera filipjevi are not available in publicly accessible literature. Research has confirmed its inhibitory activity against second-stage juveniles (J2s), but detailed dose-response data has not been published.[1] For comparative purposes, the nematicidal activity of the related compound, Chaetoglobosin A, is presented below.

Table 1: Nematicidal Activity of Chaetoglobosin A against Meloidogyne spp.

Nematode SpeciesBioassay TypeConcentrationEffectIncubation TimeReference
Meloidogyne incognitaJ2 Mortality300 µg/mL99.8% mortality72 h--INVALID-LINK--
Meloidogyne incognitaJ2 MortalityLC50 = 77.0 µg/mL50% mortality72 h--INVALID-LINK--
Meloidogyne javanicaJ2 Mortality200 µg/mL91.6% mortality72 h--INVALID-LINK--
Meloidogyne javanicaJ2 MortalityLC50 = 88.4 µg/mL50% mortality72 h--INVALID-LINK--
Meloidogyne incognitaEgg Hatch300 µg/mLNo significant effect72 h--INVALID-LINK--
Meloidogyne incognitaJ2 Penetration30 µg/mL & 300 µg/mLSignificant inhibition---INVALID-LINK--

Experimental Protocols

The following protocols are adapted from established methods for testing the nematicidal activity of fungal metabolites on cyst and root-knot nematodes and can be applied to the study of 19-O-Acetylchaetoglobosin A.

Protocol 1: In Vitro Mortality Assay against Second-Stage Juveniles (J2s)

This protocol details an in vitro assay to determine the direct nematicidal effect of 19-O-Acetylchaetoglobosin A on the mortality of nematode J2s.

Materials:

  • 19-O-Acetylchaetoglobosin A

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) (for stock solution)

  • 96-well microtiter plates

  • Nematode suspension (e.g., Heterodera filipjevi or Meloidogyne incognita J2s)

  • Pipettes and sterile tips

  • Inverted microscope

Procedure:

  • Preparation of Stock Solution: Dissolve 19-O-Acetylchaetoglobosin A in a minimal amount of DMSO or acetone to prepare a stock solution (e.g., 10 mg/mL).

  • Preparation of Test Solutions: Prepare a series of dilutions from the stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). Ensure the final concentration of the solvent is non-toxic to the nematodes (typically ≤1%). A solvent-only control should be included.

  • Nematode Suspension: Prepare a suspension of freshly hatched J2s in sterile distilled water and adjust the concentration to approximately 100 J2s per 50 µL.

  • Assay Setup:

    • Add 50 µL of each test solution dilution to the wells of a 96-well plate.

    • Add 50 µL of the J2 suspension to each well.

    • Each concentration should be tested in triplicate.

    • Include a negative control (water) and a solvent control.

  • Incubation: Cover the plate and incubate at a suitable temperature (e.g., 25°C) in the dark for 24, 48, and 72 hours.

  • Mortality Assessment:

    • After each incubation period, observe the nematodes under an inverted microscope.

    • Nematodes are considered dead if they are immobile and do not respond to gentle probing with a fine needle or to a drop of 1N NaOH.

    • Count the number of dead and live juveniles in each well.

  • Data Analysis: Calculate the percentage of mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.

Protocol 2: In Vitro Egg Hatching Assay

This protocol is designed to evaluate the effect of 19-O-Acetylchaetoglobosin A on the hatching of nematode eggs.

Materials:

  • 19-O-Acetylchaetoglobosin A test solutions (prepared as in Protocol 1)

  • Nematode cysts (e.g., Heterodera filipjevi) or egg masses (Meloidogyne spp.)

  • Sterile distilled water

  • Small sieves (e.g., 25 µm pore size)

  • Petri dishes or multi-well plates

  • Dissecting microscope

Procedure:

  • Egg Extraction:

    • For cyst nematodes, gently crush mature cysts in a small volume of water to release the eggs.

    • For root-knot nematodes, dissolve the gelatinous matrix of egg masses in a 0.5% NaOCl solution for 2-4 minutes, then thoroughly rinse the eggs with sterile water on a fine sieve.

  • Assay Setup:

    • Prepare an egg suspension of approximately 100-200 eggs per 50 µL.

    • In a multi-well plate or small Petri dish, add 1 mL of the respective test solution of 19-O-Acetylchaetoglobosin A.

    • Add 50 µL of the egg suspension.

    • Include a negative control (water) and a solvent control.

    • Set up three to five replicates for each treatment.

  • Incubation: Incubate the plates at an optimal hatching temperature (e.g., 20-25°C) in the dark.

  • Hatching Assessment:

    • After a set period (e.g., 7-14 days), count the number of hatched J2s in each well.

    • The assay can be monitored at several time points to assess the rate of hatching.

  • Data Analysis: Calculate the percentage of hatch inhibition relative to the control.

Visualizations

Experimental Workflow for Nematicidal Bioassays

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Collection & Analysis compound_prep Prepare 19-O-Acetylchaetoglobosin A Stock and Dilutions setup Set up Assay in Multi-well Plates: - Test Compound - Nematodes - Controls compound_prep->setup nematode_prep Prepare Nematode Suspension (J2s or Eggs) nematode_prep->setup incubation Incubate at Controlled Temperature (24, 48, 72 hours) setup->incubation observation Microscopic Observation: - Count Dead/Live J2s - Count Hatched Juveniles incubation->observation analysis Calculate Mortality (%) or Hatch Inhibition (%) Determine LC50/EC50 observation->analysis

Caption: Workflow for in vitro nematicidal activity testing.

Proposed Mechanism of Action

19-O-Acetylchaetoglobosin A is a cytochalasan, a class of mycotoxins known to interfere with actin polymerization. While the specific signaling pathways in nematodes have not been elucidated, the general mechanism involves the disruption of the actin cytoskeleton, which is crucial for various cellular processes, including muscle function, cell division, and motility.

G cluster_compound Compound Action cluster_cellular Cellular Target cluster_effect Physiological Effect compound 19-O-Acetylchaetoglobosin A actin Actin Filaments compound->actin Binds to barbed end g_actin G-actin Monomers compound->g_actin Inhibits polymerization actin->g_actin Depolymerization disruption Actin Cytoskeleton Disruption actin->disruption g_actin->actin Polymerization paralysis Paralysis & Immobility disruption->paralysis death Nematode Death paralysis->death

Caption: Proposed mechanism of 19-O-Acetylchaetoglobosin A action.

References

Application

Application Notes and Protocols for Phytotoxicity Testing of 19-O-Acetylchaetoglobosin A

For Researchers, Scientists, and Drug Development Professionals Introduction 19-O-Acetylchaetoglobosin A is a fungal metabolite belonging to the cytochalasan class of mycotoxins.[1] Originally isolated from fungi such as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-O-Acetylchaetoglobosin A is a fungal metabolite belonging to the cytochalasan class of mycotoxins.[1] Originally isolated from fungi such as Chaetomium globosum and Acremonium species, it is a known phytotoxin.[1][2] This document provides detailed protocols for assessing the phytotoxicity of 19-O-Acetylchaetoglobosin A on various terrestrial plants, in alignment with established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA).

The primary mechanism of action for cytochalasans, including 19-O-Acetylchaetoglobosin A, is the disruption of actin filament function, a critical component of the plant cell's cytoskeleton. This interference with the actin cytoskeleton impacts essential cellular processes such as cell division, elongation, and intracellular transport, leading to observable phytotoxic effects like inhibited seed germination and stunted growth. These application notes will guide researchers in quantifying these effects and understanding the underlying mechanisms.

Physicochemical Properties of 19-O-Acetylchaetoglobosin A

A summary of the key physicochemical properties of 19-O-Acetylchaetoglobosin A is presented in the table below.

PropertyValue
Synonyms Chaetoglobosin A acetate, Chaetoglobosin A monoacetate
CAS Number 50939-69-0
Molecular Formula C₃₄H₃₈N₂O₆
Molecular Weight 570.7 g/mol
Appearance Yellow solid
Purity >95% by HPLC
Solubility Soluble in methanol (B129727) or DMSO
Storage -20°C for long-term storage

Phytotoxicity Testing Protocols

Standardized phytotoxicity testing is crucial for determining the potential environmental impact of 19-O-Acetylchaetoglobosin A. The following protocols are adapted from OECD Guideline 208 (Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test) and EPA OCSPP 850.4100 (Terrestrial Plant Toxicity, Seedling Emergence and Vegetative Vigor).

Recommended Plant Species

A selection of monocotyledonous and dicotyledonous species are recommended for comprehensive phytotoxicity assessment.

Plant SpeciesCommon NameRationale for Selection
Lactuca sativaLettuceHigh sensitivity to phytotoxic substances, rapid germination.[3]
Raphanus sativusRadishCommonly used in phytotoxicity studies, sensitive to chaetoglobosins.[4]
Triticum aestivumWheatRepresentative of staple monocot crops.
Zea maysCornImportant agricultural monocot species.
Glycine maxSoybeanKey dicotyledonous crop.
Cucumis sativusCucumberRepresentative of cucurbit crops.
Experimental Protocol: Seed Germination and Early Seedling Growth Test

This test evaluates the effects of 19-O-Acetylchaetoglobosin A on seed germination and the initial stages of seedling growth.

1. Preparation of Test Substance and Application:

  • Prepare a stock solution of 19-O-Acetylchaetoglobosin A in a suitable solvent (e.g., DMSO or methanol) at a high concentration.

  • Prepare a series of dilutions from the stock solution to achieve the desired test concentrations. A suggested range, based on the activity of related compounds, is 1, 5, 10, 25, 50, and 100 ppm (mg/L).

  • The final concentration of the solvent in the test solutions should be minimal (ideally ≤ 0.5%) and consistent across all treatments, including a solvent-only control.

  • For soil application, thoroughly mix the test solutions into a standardized artificial soil medium to ensure uniform distribution. For petri dish assays, apply the solution to the filter paper.

2. Test Conditions:

  • Test Vessels: Use petri dishes with filter paper or pots with a sterile, inert substrate (e.g., sand, perlite, or a standard artificial soil mixture).

  • Replicates: A minimum of three replicates per treatment group and control is recommended.

  • Planting: Place a predetermined number of seeds (e.g., 10-20) in each replicate.

  • Environmental Conditions: Maintain controlled environmental conditions in a growth chamber:

    • Temperature: 22 ± 2°C

    • Light: 16-hour photoperiod with a light intensity of 100-150 µmol/m²/s.

    • Humidity: 60-80%

  • Duration: The test duration is typically 14 to 21 days.

3. Data Collection and Endpoints:

  • Seed Germination: Count the number of germinated seeds daily. A seed is considered germinated when the radicle has emerged.

  • Root and Shoot Length: At the end of the study, carefully remove the seedlings and measure the length of the primary root and shoot for each plant.

  • Biomass (Fresh and Dry Weight): Determine the fresh weight of the seedlings. Subsequently, dry the seedlings at 60-70°C for 48 hours to determine the dry weight.

  • Visual Phytotoxicity Assessment: Record any visible signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), and morphological abnormalities (e.g., stunted growth, discoloration).

Data Presentation

The quantitative data should be summarized in tables for clear comparison. Below are example tables with hypothetical data for illustrative purposes.

Table 1: Effect of 19-O-Acetylchaetoglobosin A on Seed Germination (%)

Concentration (ppm)Lactuca sativaRaphanus sativusTriticum aestivum
0 (Control)98 ± 296 ± 395 ± 4
197 ± 395 ± 294 ± 3
592 ± 490 ± 591 ± 4
1085 ± 582 ± 686 ± 5
2560 ± 755 ± 865 ± 6
5035 ± 630 ± 740 ± 8
10010 ± 48 ± 315 ± 5

Table 2: Effect of 19-O-Acetylchaetoglobosin A on Root Length (mm)

Concentration (ppm)Lactuca sativaRaphanus sativusTriticum aestivum
0 (Control)45 ± 555 ± 660 ± 7
143 ± 452 ± 558 ± 6
538 ± 545 ± 650 ± 5
1025 ± 430 ± 535 ± 6
2510 ± 312 ± 415 ± 4
503 ± 14 ± 25 ± 2
1001 ± 11 ± 12 ± 1

Table 3: Effect of 19-O-Acetylchaetoglobosin A on Seedling Dry Weight (mg)

Concentration (ppm)Lactuca sativaRaphanus sativusTriticum aestivum
0 (Control)15 ± 225 ± 330 ± 4
114 ± 224 ± 329 ± 3
512 ± 220 ± 325 ± 4
108 ± 112 ± 215 ± 3
253 ± 15 ± 16 ± 2
501 ± 0.52 ± 12 ± 1
100<1<1<1

Mechanism of Phytotoxicity and Signaling Pathways

The phytotoxicity of 19-O-Acetylchaetoglobosin A stems from its ability to disrupt the actin cytoskeleton. This disruption interferes with key signaling pathways that regulate plant cell growth and development.

Experimental Workflow for Phytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis prep_compound Prepare 19-O-Acetylchaetoglobosin A Stock and Dilutions application Apply Test Compound to Growth Medium prep_compound->application prep_soil Prepare Standardized Soil/Growth Medium prep_soil->application prep_seeds Select and Sterilize Test Plant Seeds planting Sow Seeds in Treated Medium prep_seeds->planting application->planting incubation Incubate under Controlled Environmental Conditions planting->incubation measurement Measure Endpoints: - Germination Rate - Root/Shoot Length - Biomass incubation->measurement analysis Statistical Analysis (e.g., EC50, NOEC) measurement->analysis

Caption: Workflow for assessing the phytotoxicity of 19-O-Acetylchaetoglobosin A.

Signaling Pathway Disruption

Disruption of the actin cytoskeleton by 19-O-Acetylchaetoglobosin A affects several interconnected signaling pathways that are crucial for plant growth.

G cluster_downstream Downstream Cellular Processes cluster_effects Physiological Effects cluster_phyto Macroscopic Phytotoxicity compound 19-O-Acetylchaetoglobosin A actin Actin Filament Dynamics compound->actin Inhibition rop_gtpase ROP GTPase Signaling actin->rop_gtpase Disruption ca_signaling Calcium (Ca²⁺) Signaling actin->ca_signaling Alteration aba_signaling Abscisic Acid (ABA) Signaling actin->aba_signaling Interaction cell_polarity Loss of Cell Polarity rop_gtpase->cell_polarity transport Impaired Cytoplasmic Streaming and Vesicle Trafficking rop_gtpase->transport cell_expansion Inhibited Cell Expansion ca_signaling->cell_expansion aba_signaling->cell_expansion germination Inhibited Germination cell_polarity->germination root_growth Stunted Root Growth cell_expansion->root_growth shoot_growth Reduced Shoot Growth cell_expansion->shoot_growth transport->root_growth transport->shoot_growth

Caption: Disruption of plant signaling pathways by 19-O-Acetylchaetoglobosin A.

Detailed ROP GTPase and Calcium Signaling Pathway

The RHO-related GTPases from plants (ROPs) are key regulators of cell polarity and are influenced by the state of the actin cytoskeleton. Calcium signaling is also intricately linked with actin dynamics and plays a vital role in cell elongation.

G cluster_signaling Signaling Cascade cluster_processes Cellular Processes cluster_outcome Phytotoxic Outcome compound 19-O-Acetylchaetoglobosin A actin Actin Filament Depolymerization compound->actin rop_gef ROP-GEF Activation actin->rop_gef Disrupted localization and activity ca_channel Calcium Channel (e.g., Stretch-activated) actin->ca_channel Altered Gating rop_gtp Active ROP-GTP rop_gef->rop_gtp Activation ric RIC Effectors rop_gtp->ric Activation tip_growth Tip Growth (e.g., Root Hairs) ric->tip_growth Inhibition vesicle_trafficking Vesicle Trafficking ric->vesicle_trafficking Disruption ca_influx Cytosolic Ca²⁺ Influx ca_channel->ca_influx Opening cdpk Calcium-Dependent Protein Kinases (CDPKs) ca_influx->cdpk Activation cell_wall Cell Wall Modification cdpk->cell_wall Altered Regulation root_inhibition Inhibited Root Elongation tip_growth->root_inhibition growth_arrest Overall Growth Arrest cell_wall->growth_arrest vesicle_trafficking->growth_arrest

Caption: ROP GTPase and Calcium signaling disruption by 19-O-Acetylchaetoglobosin A.

Conclusion

The provided protocols and information will enable researchers to systematically evaluate the phytotoxicity of 19-O-Acetylchaetoglobosin A. By understanding its impact on various plant species and the underlying molecular mechanisms, the scientific community can better assess its environmental risks and potential applications. The disruption of the actin cytoskeleton is a key event, and further research into the specific interactions with plant signaling components will provide a more complete picture of the phytotoxic effects of this compound. It is recommended that the hypothetical data in the tables be replaced with experimentally derived values for specific research applications.

References

Method

Application Note: Quantification of 19-O-Acetylchaetoglobosin A using High-Performance Liquid Chromatography (HPLC)

Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 19-O-Acetylchaetoglobosin A, a mycotoxin and phytotoxin produced by various fungal spe...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 19-O-Acetylchaetoglobosin A, a mycotoxin and phytotoxin produced by various fungal species. The described protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the quantification of this compound in various sample matrices. This document provides detailed experimental protocols, from sample preparation to HPLC analysis and data interpretation.

Introduction

19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid, an acetylated derivative of Chaetoglobosin A.[1] It is a fungal metabolite isolated from species such as Chaetomium globosum and Acremonium sp.[1][2] This compound has been shown to exhibit cytotoxic activities and inhibit actin polymerization.[2] Given its biological activities, accurate quantification is crucial for toxicological assessments, pharmacological studies, and quality control of natural product extracts. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and accuracy.

This application note provides a comprehensive protocol for the HPLC-based quantification of 19-O-Acetylchaetoglobosin A, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

Materials and Reagents
  • 19-O-Acetylchaetoglobosin A analytical standard (>95% purity)[2][3]

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade methanol (B129727) (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (optional, for improved peak shape)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 0.22 µm syringe filters (PTFE or nylon)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Pump

  • Autosampler

  • Column Thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., Agilent TC-C18, 4.6 mm × 250 mm, 5 µm)[4]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-20 min: 40-85% B20-25 min: 85-100% B25-30 min: 100% B30.1-35 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C[5]
Injection Volume 10 µL
Detection UV-Vis at 220 nm and 280 nm[6]
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 19-O-Acetylchaetoglobosin A standard and dissolve it in 1 mL of DMSO or methanol.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for solid cultures or plant material is provided below.

  • Extraction: Homogenize 1 g of the sample material and extract with 10 mL of methanol or an appropriate solvent by sonication or shaking for 30-60 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes to pellet solid debris.[5]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[4]

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

Method Validation (Illustrative Data)

The following table summarizes the typical validation parameters that should be established for this method. The values presented are for illustrative purposes and should be determined experimentally.

ParameterSpecification
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%
Limit of Detection (LOD) To be determined experimentally (e.g., ~0.1 µg/mL)
Limit of Quantification (LOQ) To be determined experimentally (e.g., ~0.3 µg/mL)

Results and Discussion

A typical chromatogram should show a well-resolved peak for 19-O-Acetylchaetoglobosin A at a specific retention time. The identity of the peak can be confirmed by comparing the retention time with that of the analytical standard and by spiking the sample with the standard. The UV spectrum of the peak should also match that of the standard. Quantification is achieved by integrating the peak area and calculating the concentration using the calibration curve generated from the working standard solutions.

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Standard 19-O-Acetylchaetoglobosin A Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Filtration Filtration (0.22 µm) Extraction->Filtration Working Prepare Working Standards (1-100 µg/mL) Stock->Working Injection Inject into HPLC System Filtration->Injection Working->Injection Calibration Generate Calibration Curve Working->Calibration Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm & 280 nm) Separation->Detection Peak Peak Integration Detection->Peak Quantification Quantify Analyte Peak->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC quantification of 19-O-Acetylchaetoglobosin A.

Signaling_Pathway cluster_pathway Inhibitory Action of 19-O-Acetylchaetoglobosin A Compound 19-O-Acetylchaetoglobosin A Polymerization Polymerization Compound->Polymerization Actin Actin Monomers Actin->Polymerization Filament Actin Filaments (F-actin) Polymerization->Filament Cytoskeleton Cytoskeleton Disruption Filament->Cytoskeleton Cytotoxicity Cytotoxicity Cytoskeleton->Cytotoxicity

Caption: Simplified diagram of the inhibitory effect of 19-O-Acetylchaetoglobosin A on actin polymerization.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of 19-O-Acetylchaetoglobosin A. The protocol is adaptable to various sample matrices with appropriate optimization of the sample preparation procedure. This method is suitable for routine analysis in research and quality control laboratories.

References

Application

Application Notes and Protocols for 19-O-Acetylchaetoglobosin A in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction 19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid derived from the fungus Chaetomium globosum. This class of fungal metabolites has garner...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid derived from the fungus Chaetomium globosum. This class of fungal metabolites has garnered significant interest in the field of oncology for its potential cytotoxic and anti-proliferative activities against various cancer cell lines. These application notes provide a summary of the effective concentrations of 19-O-Acetylchaetoglobosin A and detailed protocols for its evaluation in cancer research.

Effective Concentrations and Cytotoxicity

19-O-Acetylchaetoglobosin A has demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined for several cell lines. Preliminary assays have indicated that various chaetoglobosins exhibit moderate cytotoxic activity, with IC50 values often exceeding 20 μM in cell lines such as the human lung carcinoma (A549) and human breast adenocarcinoma (MDA-MB-231).[1]

For detailed comparison, the following table summarizes the available IC50 values for 19-O-Acetylchaetoglobosin A and related compounds.

Cell LineCancer TypeCompoundIC50 (µM)Reference
HeLaCervical Cancer19-O-Acetylchaetoglobosin AData not specified[2]
A549Lung CarcinomaChaetoglobosin Derivatives>20[1]
MDA-MB-231Breast AdenocarcinomaChaetoglobosin Derivatives>20[1]
MCF-7Breast AdenocarcinomaChaetoglobosin Derivatives18-30 µg/mL[3]
HepG2Hepatocellular CarcinomaChaetoglobosin Derivatives18-30 µg/mL[3]
KBOral Squamous CarcinomaChaetoglobosin Derivatives18-30 µg/mL[3]
K562Chronic Myelogenous LeukemiaChaetoglobosin Derivatives18-30 µg/mL[3]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity and thereby cytotoxicity.

Materials:

  • 19-O-Acetylchaetoglobosin A

  • Target cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Dilute the cell suspension to a concentration of 1 × 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 19-O-Acetylchaetoglobosin A in DMSO.

    • Create a series of dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 19-O-Acetylchaetoglobosin A. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.[4]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 4 hours.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow: IC50 Determination prep Cell Preparation & Seeding (1x10^4 cells/well) treat Treatment with 19-O-Acetylchaetoglobosin A (72h incubation) prep->treat 24h Incubation mtt MTT Addition & Incubation (4h) treat->mtt dissolve Formazan Dissolution (DMSO) mtt->dissolve read Absorbance Reading (490 nm) dissolve->read calc IC50 Calculation read->calc

Workflow for determining the IC50 of 19-O-Acetylchaetoglobosin A.

Putative Signaling Pathways

The precise molecular mechanisms and signaling pathways affected by 19-O-Acetylchaetoglobosin A are still under investigation. However, based on the activity of related compounds like chaetocin, it is plausible that 19-O-Acetylchaetoglobosin A induces apoptosis in cancer cells. Chaetocin has been shown to trigger apoptosis through the generation of reactive oxygen species (ROS) and the stabilization of Death Receptor 5 (DR5).[5] This suggests that 19-O-Acetylchaetoglobosin A might induce programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways.

Intrinsic Pathway: This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to apoptosis.

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, such as DR5, leading to the activation of an initiator caspase (caspase-8) and subsequent executioner caspases.

Further research is required to elucidate the specific signaling molecules and pathways modulated by 19-O-Acetylchaetoglobosin A in different cancer cell types.

G cluster_pathway Putative Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound 19-O-Acetylchaetoglobosin A dr5 Death Receptor 5 (DR5) Stabilization compound->dr5 ros Reactive Oxygen Species (ROS) Generation compound->ros cas8 Caspase-8 Activation dr5->cas8 cas3 Caspase-3 Activation (Executioner Caspase) cas8->cas3 mito Mitochondrial Stress ros->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Potential apoptotic pathways induced by 19-O-Acetylchaetoglobosin A.

Disclaimer

This document is intended for research purposes only. The information provided is based on currently available scientific literature. Researchers should optimize protocols for their specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Method

Investigating Cytoskeletal Changes Induced by 19-O-Acetylchaetoglobosin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 19-O-Acetylchaetoglobosin A is a member of the cytochalasan family of mycotoxins, known for their potent effects on the actin cytoskeleton. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-O-Acetylchaetoglobosin A is a member of the cytochalasan family of mycotoxins, known for their potent effects on the actin cytoskeleton. These compounds are valuable tools for studying the intricate processes governed by actin dynamics, including cell motility, division, and morphology. This document provides detailed application notes and experimental protocols for investigating the cytoskeletal changes induced by 19-O-Acetylchaetoglobosin A, catering to researchers in cell biology, cancer biology, and drug development. The protocols outlined below provide a framework for assessing the biological activity of this compound and elucidating its mechanism of action.

Data Presentation

The following tables summarize the expected quantitative data from key experiments investigating the effects of 19-O-Acetylchaetoglobosin A.

Table 1: Cytotoxicity of 19-O-Acetylchaetoglobosin A in Human Cancer Cell Lines

Cell LineIC50 (µM) after 48h
HeLa (Cervical Cancer)Data not available
HepG2 (Liver Cancer)Data not available
MCF-7 (Breast Cancer)Data not available

Table 2: Effect of 19-O-Acetylchaetoglobosin A on Cell Cycle Distribution in HeLa Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)Hypothetical: 55%Hypothetical: 25%Hypothetical: 20%
19-O-Acetylchaetoglobosin A (IC50)Hypothetical: 70%Hypothetical: 15%Hypothetical: 15%

Note: This table presents hypothetical data to illustrate the expected outcome of cell cycle analysis upon treatment with an actin-disrupting agent, which often leads to G1 arrest. Actual percentages will need to be determined experimentally.

Table 3: Induction of Apoptosis by 19-O-Acetylchaetoglobosin A in HeLa Cells

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)Hypothetical: 3%Hypothetical: 2%
19-O-Acetylchaetoglobosin A (IC50)Hypothetical: 25%Hypothetical: 10%

Note: This table provides an example of how to present apoptosis data. The percentages are illustrative of a compound that induces programmed cell death.

Signaling Pathways

The primary mechanism of action for cytochalasans involves the disruption of actin polymerization. This interference with the actin cytoskeleton can trigger a cascade of downstream signaling events. A key pathway implicated in regulating actin dynamics is the Rho GTPase signaling cascade.

General Rho GTPase Signaling Pathway for Actin Regulation extracellular_signals Extracellular Signals (e.g., Growth Factors, LPA) receptors Receptors (e.g., GPCRs, RTKs) extracellular_signals->receptors gef GEFs (Guanine Nucleotide Exchange Factors) receptors->gef rho_gdp Rho-GDP (Inactive) gef->rho_gdp GDP/GTP Exchange rho_gtp Rho-GTP (Active) rock ROCK (Rho-associated kinase) rho_gtp->rock limk LIMK (LIM kinase) rock->limk mlc MLC (Myosin Light Chain) rock->mlc Phosphorylation cofilin Cofilin (Active) limk->cofilin Phosphorylation (Inactivation) cofilin_p p-Cofilin (Inactive) actin_depolymerization Actin Depolymerization cofilin->actin_depolymerization Enhances mlc_p p-MLC stress_fibers Stress Fiber Formation Actomyosin Contractility mlc_p->stress_fibers compound 19-O-Acetyl- chaetoglobosin A actin_filaments Actin Filaments compound->actin_filaments Inhibits Polymerization actin_filaments->actin_depolymerization actin_filaments->stress_fibers Workflow for Assessing Cytotoxicity and Actin Disruption start Start cell_culture Cell Culture (e.g., HeLa, HepG2, MCF-7) start->cell_culture treatment Treat with 19-O-Acetyl- chaetoglobosin A (Dose-response) cell_culture->treatment incubation Incubate (e.g., 48 hours) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubation->cytotoxicity_assay phalloidin_staining Phalloidin Staining for F-actin incubation->phalloidin_staining data_analysis Data Analysis (IC50 Calculation) cytotoxicity_assay->data_analysis microscopy Fluorescence Microscopy phalloidin_staining->microscopy image_analysis Image Analysis (Morphological Changes) microscopy->image_analysis end End data_analysis->end image_analysis->end Workflow for Cell Cycle and Apoptosis Analysis start Start cell_culture Cell Culture start->cell_culture treatment Treat with 19-O-Acetyl- chaetoglobosin A (e.g., IC50 concentration) cell_culture->treatment incubation Incubate (e.g., 24-48 hours) treatment->incubation harvest Harvest and Fix Cells incubation->harvest pi_staining Propidium Iodide (PI) Staining harvest->pi_staining annexin_staining Annexin V / PI Staining harvest->annexin_staining flow_cytometry_cc Flow Cytometry Analysis (Cell Cycle) pi_staining->flow_cytometry_cc flow_cytometry_apop Flow Cytometry Analysis (Apoptosis) annexin_staining->flow_cytometry_apop data_analysis_cc Quantify Cell Cycle Phases flow_cytometry_cc->data_analysis_cc data_analysis_apop Quantify Apoptotic Cells flow_cytometry_apop->data_analysis_apop end End data_analysis_cc->end data_analysis_apop->end

Application

Application Notes and Protocols: 19-O-Acetylchaetoglobosin A in Agricultural Biocontrol Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential use of 19-O-Acetylchaetoglobosin A, a cytochalasan alkaloid, in the field of agric...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 19-O-Acetylchaetoglobosin A, a cytochalasan alkaloid, in the field of agricultural biocontrol. While specific quantitative bioactivity data for 19-O-Acetylchaetoglobosin A is limited in publicly available literature, this document summarizes the known activities of the closely related parent compound, Chaetoglobosin A, and other chaetoglobosins to provide a strong rationale for its investigation as a potential biocontrol agent. Detailed protocols for evaluating its antifungal and nematicidal efficacy are also provided.

Introduction

19-O-Acetylchaetoglobosin A is a fungal secondary metabolite belonging to the chaetoglobosin family of cytochalasans. These compounds are known for their wide range of biological activities, including potent antifungal and nematicidal properties. The primary mechanism of action for chaetoglobosins is the inhibition of actin polymerization, a fundamental process for cell division, growth, and morphogenesis in eukaryotic organisms, including pathogenic fungi and nematodes. This mode of action makes 19-O-Acetylchaetoglobosin A a compelling candidate for development as a novel agricultural biocontrol agent.

Data Presentation: Bioactivity of Chaetoglobosins

Table 1: Antifungal Activity of Chaetoglobosin A

Target PathogenAssay TypeEfficacy MetricValue (ppm)Reference
Pythium ultimumNot SpecifiedED501.98[1]
Phytophthora capsiciNot SpecifiedED504.01[1]
Rhizoctonia solaniNot SpecifiedED504.16[1]
Botrytis cinereaNot SpecifiedED502.67[1]
Fusarium oxysporumNot SpecifiedED5035.14[1]

Table 2: Nematicidal Activity of Chaetoglobosin A

Target PathogenAssay TypeEfficacy MetricValue (µg/mL)Reference
Meloidogyne incognita (J2)Mortality AssayLC5077.0[2]

Table 3: Antifungal Activity of Other Chaetoglobosins against Botrytis cinerea

CompoundAssay TypeEfficacy MetricValue (µg/mL)Reference
Chaetoglobosin derivative 2Mycelial Growth InhibitionEC50< 10[3][4]
Chaetoglobosin derivative 6Mycelial Growth InhibitionEC50< 10[3][4]
Chaetoglobosin derivative 7Mycelial Growth InhibitionEC50< 10[3][4]
Chaetoglobosin derivative 9Mycelial Growth InhibitionEC50< 10[3][4]

Experimental Protocols

The following are detailed protocols for assessing the antifungal and nematicidal activity of 19-O-Acetylchaetoglobosin A.

Antifungal Activity: Mycelial Growth Inhibition Assay

This protocol is adapted from established methods for testing the antifungal activity of chaetoglobosins.[3][4]

Objective: To determine the half-maximal effective concentration (EC50) of 19-O-Acetylchaetoglobosin A required to inhibit the mycelial growth of a target plant pathogenic fungus.

Materials:

  • 19-O-Acetylchaetoglobosin A

  • Target fungal pathogen (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Micropipettes

  • Sterile water

Procedure:

  • Stock Solution Preparation: Dissolve 19-O-Acetylchaetoglobosin A in DMSO to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Preparation of Amended Media:

    • Autoclave PDA medium and cool to 50-55°C in a water bath.

    • Add appropriate volumes of the 19-O-Acetylchaetoglobosin A stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤1% v/v).

    • The control medium should contain the same concentration of DMSO without the test compound.

    • Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the target fungus, use a sterile 5 mm cork borer to cut mycelial plugs from the edge of the colony.

    • Place one mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each treatment.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the colony in the control

      • dt = average diameter of the colony in the treatment

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.

Nematicidal Activity: In Vitro Mortality and Egg Hatching Assay

This protocol is based on standard methods for evaluating the nematicidal activity of natural products against root-knot nematodes like Meloidogyne incognita.[5][6]

Objective: To determine the lethal concentration (LC50) of 19-O-Acetylchaetoglobosin A against second-stage juveniles (J2) and its effect on egg hatching of Meloidogyne incognita.

Materials:

  • 19-O-Acetylchaetoglobosin A

  • Meloidogyne incognita eggs and second-stage juveniles (J2)

  • Sterile water

  • DMSO

  • 96-well microtiter plates or small Petri dishes

  • Stereomicroscope

  • Micropipettes

Procedure:

Part A: Juvenile Mortality Assay

  • Preparation of Test Solutions: Prepare a series of concentrations of 19-O-Acetylchaetoglobosin A in sterile water (e.g., 10, 50, 100, 200 µg/mL). Use DMSO to aid dissolution, ensuring the final concentration does not exceed 1% (v/v). The control should contain the same concentration of DMSO in sterile water.

  • Nematode Suspension: Prepare a suspension of freshly hatched J2s in sterile water and adjust the concentration to approximately 100 J2s per 100 µL.

  • Assay Setup:

    • Pipette 100 µL of each test solution concentration and the control into the wells of a 96-well plate.

    • Add 100 µL of the J2 suspension to each well.

    • Each treatment and control should be replicated at least three times.

  • Incubation: Incubate the plates at room temperature (around 25°C).

  • Observation: After 24, 48, and 72 hours, observe the nematodes under a stereomicroscope. Nematodes that are straight and unresponsive to probing with a fine needle are considered dead.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, correcting for any mortality in the control using Abbott's formula: Corrected Mortality (%) = [ (% mortality in treatment - % mortality in control) / (100 - % mortality in control) ] x 100

    • Determine the LC50 value using probit analysis.

Part B: Egg Hatching Assay

  • Egg Mass Collection: Collect egg masses of M. incognita from infected plant roots.

  • Assay Setup:

    • Place one egg mass of similar size and age into each well of a 24-well plate containing 1 mL of the prepared test solutions of 19-O-Acetylchaetoglobosin A and the control.

  • Incubation: Incubate the plates at room temperature.

  • Observation: Every 48 hours for up to 10 days, count the number of hatched J2s in each well.

  • Data Analysis: Calculate the percentage of egg hatch inhibition compared to the control.

Mechanism of Action and Signaling Pathways

The primary molecular target of chaetoglobosins, including 19-O-Acetylchaetoglobosin A, is actin. By binding to the barbed end of actin filaments, these compounds disrupt the dynamic process of actin polymerization and depolymerization.[7][8][9] This interference has profound consequences for fungal and nematode cells, which rely on a functional actin cytoskeleton for several essential processes.

Key cellular processes affected by actin disruption:

  • Hyphal Growth: Filamentous fungi extend through polarized growth at the hyphal tip, a process that is heavily dependent on the transport of vesicles containing cell wall precursors and enzymes along actin cables. Disruption of these cables by 19-O-Acetylchaetoglobosin A would halt this polarized growth.

  • Cell Division (Cytokinesis): The formation of the contractile actin ring is crucial for cytokinesis. Inhibition of actin polymerization prevents the formation of this ring, leading to a failure in cell division.

  • Endocytosis: The uptake of nutrients and other molecules from the environment through endocytosis is an actin-mediated process. Its disruption would lead to cellular starvation and stress.

  • Morphogenesis: The establishment and maintenance of cell shape and the formation of specialized structures like infection pegs in pathogenic fungi are dependent on the actin cytoskeleton.

experimental_workflow cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis stock Prepare Stock Solution of 19-O-Acetylchaetoglobosin A in DMSO media Prepare Serial Dilutions in Growth Media stock->media antifungal Antifungal Assay (Mycelial Growth Inhibition) media->antifungal nematicidal Nematicidal Assay (Mortality & Egg Hatching) media->nematicidal inhibition Calculate % Inhibition antifungal->inhibition nematicidal->inhibition ec50 Determine EC50/LC50 Values inhibition->ec50

Caption: Experimental workflow for evaluating the biocontrol potential of 19-O-Acetylchaetoglobosin A.

mechanism_of_action cluster_cellular Cellular Target cluster_process Disrupted Cellular Processes cluster_outcome Biological Outcome compound 19-O-Acetylchaetoglobosin A actin Actin Filaments (Barbed End) compound->actin Binds to polymerization Inhibition of Actin Polymerization/Depolymerization actin->polymerization Leads to hyphal_growth Disruption of Hyphal Tip Growth polymerization->hyphal_growth cytokinesis Failure of Cytokinesis polymerization->cytokinesis endocytosis Impairment of Endocytosis polymerization->endocytosis death Fungistatic/Fungicidal & Nematicidal Effects hyphal_growth->death cytokinesis->death endocytosis->death

Caption: Proposed mechanism of action for 19-O-Acetylchaetoglobosin A as a biocontrol agent.

Conclusion and Future Directions

The available evidence on Chaetoglobosin A and other related compounds strongly suggests that 19-O-Acetylchaetoglobosin A holds significant promise as a lead compound for the development of a novel agricultural biocontrol agent. Its potent activity against a broad range of plant pathogenic fungi and nematodes, coupled with its specific mode of action on the actin cytoskeleton, makes it an attractive candidate for further research.

Future research should focus on:

  • Determining the specific EC50 and LC50 values of 19-O-Acetylchaetoglobosin A against a wider range of economically important plant pathogens.

  • Conducting in vivo studies to evaluate its efficacy in protecting crops under greenhouse and field conditions.

  • Investigating its toxicological profile to ensure its safety for non-target organisms and the environment.

  • Exploring structure-activity relationships to potentially synthesize more potent and selective derivatives.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 19-O-Acetylchaetoglobosin A for Cell-Based Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-O-Acetylchaetoglobosin A. The focus is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19-O-Acetylchaetoglobosin A. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in cell-based assays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing 19-O-Acetylchaetoglobosin A for experimental use.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous media The compound's low aqueous solubility is exceeded when the organic solvent stock is diluted into the aqueous assay medium.1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally ≤ 0.1% for sensitive cells, and generally not exceeding 0.5%.2. Use a higher stock concentration: Preparing a more concentrated stock solution in the organic solvent allows for a smaller volume to be added to the aqueous medium, thus keeping the final organic solvent concentration low.3. Gradual Dilution: Add the stock solution dropwise to the vigorously vortexing or stirring aqueous medium to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.4. Consider Solubility Enhancers: For persistent precipitation, explore the use of solubility enhancers like cyclodextrins (see detailed protocol below).
Inconsistent or lower-than-expected bioactivity - Incomplete dissolution of the compound: The actual concentration of the dissolved compound is lower than intended.- Compound degradation: The compound may be unstable in certain solvents or under specific storage conditions.- Solvent effects on cells: The concentration of the organic solvent may be affecting cellular processes, masking the true effect of the compound.1. Ensure Complete Dissolution: Visually inspect the stock solution to ensure there are no visible particulates. Gentle warming or sonication can aid in dissolving the compound completely.2. Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.3. Include Vehicle Controls: Always include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Cell toxicity observed in vehicle control The final concentration of the organic solvent is too high for the specific cell line being used.1. Determine Maximum Tolerable Solvent Concentration: Perform a dose-response experiment with the organic solvent alone to determine the highest concentration that does not affect cell viability or the experimental endpoint.2. Reduce Solvent Concentration: Prepare a more concentrated stock solution to reduce the volume added to the cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 19-O-Acetylchaetoglobosin A?

Q2: What is the maximum concentration of DMSO that can be used in cell-based assays?

A2: The maximum tolerable concentration of DMSO varies between cell lines. However, a general guideline is to keep the final concentration at or below 0.5%. For sensitive cell lines, including primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%. It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line and assay.

Q3: My 19-O-Acetylchaetoglobosin A precipitates when I add it to my cell culture medium. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To address this, you can:

  • Lower the final concentration of your compound.

  • Increase the concentration of your stock solution to minimize the volume of organic solvent added.

  • Add the stock solution to your medium while vortexing to ensure rapid mixing.

  • Consider using a solubility enhancer, such as a cyclodextrin.

Q4: Can I use sonication or warming to dissolve 19-O-Acetylchaetoglobosin A?

A4: Yes, gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the dissolution of 19-O-Acetylchaetoglobosin A in an appropriate organic solvent. However, be cautious with prolonged heating, as it may degrade the compound.

Q5: How should I store my stock solution of 19-O-Acetylchaetoglobosin A?

A5: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and contamination. It is recommended to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Quantitative Data Summary

While specific quantitative solubility data for 19-O-Acetylchaetoglobosin A is limited in publicly available literature, the following table provides data for the closely related Chaetoglobosin A, which can serve as a useful reference.

Compound Solvent Solubility
Chaetoglobosin ADMSO≥ 10 mg/mL[1]
Chaetoglobosin AMethanol (B129727)≥ 10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 19-O-Acetylchaetoglobosin A in DMSO

Materials:

  • 19-O-Acetylchaetoglobosin A (Molecular Weight: 570.69 g/mol )

  • High-purity, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 5.71 mg of 19-O-Acetylchaetoglobosin A (10 mmol/L * 1 L/1000 mL * 570.69 g/mol * 1000 mg/g = 5.71 mg/mL).

  • Weigh the compound: Carefully weigh out the calculated amount of 19-O-Acetylchaetoglobosin A into a sterile amber microcentrifuge tube.

  • Add DMSO: Add the desired volume of high-purity DMSO to the tube.

  • Dissolve the compound: Vortex the tube until the compound is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate for a few minutes. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes. Store at -20°C or -80°C.

Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a 19-O-Acetylchaetoglobosin A-cyclodextrin inclusion complex to enhance its aqueous solubility.

Materials:

  • 19-O-Acetylchaetoglobosin A

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, deionized water

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare a concentrated HP-β-CD solution: Prepare a 45% (w/v) solution of HP-β-CD in sterile, deionized water. Stir until fully dissolved.

  • Add 19-O-Acetylchaetoglobosin A: Add the powdered 19-O-Acetylchaetoglobosin A to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Protect the mixture from light.

  • Sterilization and storage: Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound and sterilize the solution. Store the complex solution in sterile, light-protected containers at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Visualizations

Experimental Workflow for Preparing 19-O-Acetylchaetoglobosin A for Cell-Based Assays

G Workflow for Compound Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment cluster_3 Troubleshooting weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute in Culture Medium dissolve->dilute vortex Vortex during dilution dilute->vortex precipitate Precipitation? dilute->precipitate add_to_cells Add to Cell Culture vortex->add_to_cells incubate Incubate add_to_cells->incubate precipitate->add_to_cells No use_cyclodextrin Use Cyclodextrin precipitate->use_cyclodextrin Yes

Caption: A flowchart outlining the steps for preparing 19-O-Acetylchaetoglobosin A solutions.

Signaling Pathway: Inhibition of Actin Polymerization and its Impact on Cell Migration

19-O-Acetylchaetoglobosin A, as a member of the cytochalasan family, is known to inhibit actin polymerization. This disruption of the actin cytoskeleton has profound effects on cellular processes that are highly dependent on dynamic actin filaments, such as cell migration and adhesion. The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. While the direct effect of 19-O-Acetylchaetoglobosin A on Rho GTPase activity is not fully elucidated, its mechanism of action directly impacts the downstream effectors of these signaling pathways.

G Impact of 19-O-Acetylchaetoglobosin A on Actin-Regulated Processes cluster_rho Rho GTPase Signaling compound 19-O-Acetylchaetoglobosin A f_actin F-actin (Filamentous) compound->f_actin Inhibits Polymerization actin G-actin actin->f_actin Polymerization stress_fibers Stress Fiber Formation (Adhesion) f_actin->stress_fibers lamellipodia Lamellipodia Formation (Migration) f_actin->lamellipodia filopodia Filopodia Formation (Sensing) f_actin->filopodia rhoa RhoA rhoa->stress_fibers rac1 Rac1 rac1->lamellipodia cdc42 Cdc42 cdc42->filopodia adhesion Cell Adhesion stress_fibers->adhesion migration Cell Migration lamellipodia->migration filopodia->migration

References

Optimization

preventing degradation of 19-O-Acetylchaetoglobosin A in culture media

Welcome to the technical support center for 19-O-Acetylchaetoglobosin A. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their ex...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19-O-Acetylchaetoglobosin A. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the stability and efficacy of 19-O-Acetylchaetoglobosin A in your culture media.

Frequently Asked Questions (FAQs)

Q1: What is 19-O-Acetylchaetoglobosin A and what is its primary mechanism of action?

A1: 19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid, a class of fungal metabolites. Its primary mechanism of action is the inhibition of actin polymerization. By binding to the barbed, fast-growing ends of actin filaments, it prevents the addition of new actin monomers, thereby disrupting the dynamics of the actin cytoskeleton. This interference with actin filaments affects various cellular processes, including cell division, motility, and morphology.

Q2: What are the recommended storage and handling conditions for 19-O-Acetylchaetoglobosin A?

A2: Proper storage and handling are crucial to maintain the stability and activity of 19-O-Acetylchaetoglobosin A.

  • Storage of Solid Compound: The solid form of the compound should be stored at -20°C for long-term stability.

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO, acetone, or dichloromethane. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C. Based on data for the related compound Cytochalasin D, DMSO stock solutions are stable for up to three months when stored at -20°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Dilute the stock solution in the desired culture medium immediately before use.

Q3: What is the recommended solvent for dissolving 19-O-Acetylchaetoglobosin A?

A3: 19-O-Acetylchaetoglobosin A is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, and dichloromethane. For cell culture experiments, DMSO is the most commonly used solvent. It is critical to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How can I be sure my 19-O-Acetylchaetoglobosin A is active in my experiments?

A4: The activity of 19-O-Acetylchaetoglobosin A can be confirmed by observing its characteristic effects on the actin cytoskeleton. This can be visualized by staining actin filaments with fluorescently labeled phalloidin (B8060827) and observing the disruption of stress fibers and the formation of actin aggregates using fluorescence microscopy. Additionally, functional assays such as cell migration, proliferation, or cytotoxicity assays can be used to determine the effective concentration in your specific cell type.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered when working with 19-O-Acetylchaetoglobosin A.

Problem Possible Cause Recommended Solution
Inconsistent or no observable effect on cells. Compound Degradation: The compound may have degraded due to improper storage or handling.Ensure the compound is stored at -20°C and protected from light. Prepare fresh working solutions for each experiment and use them immediately. Avoid repeated freeze-thaw cycles of the stock solution.
Suboptimal Concentration: The concentration used may be too low for the specific cell line or experimental conditions.Perform a dose-response experiment to determine the optimal effective concentration for your cell type.
Cell Line Resistance: Some cell lines may be less sensitive to the effects of the compound.Verify the sensitivity of your cell line by comparing your results with published data for similar cell types, if available. Consider using a positive control compound known to affect the actin cytoskeleton, such as Cytochalasin D.
Precipitation of the compound in culture medium. Low Solubility in Aqueous Medium: The compound may precipitate when diluted from a high-concentration organic stock solution into the aqueous culture medium. A user reported crystallization of Cytochalasin D at concentrations of 1 µM and higher in a 96-well plate.[1]To prepare the working solution, perform serial dilutions of the DMSO stock solution in the culture medium. Ensure thorough mixing after each dilution step. Avoid preparing large volumes of working solution that will not be used immediately. If precipitation persists, consider using a slightly higher final DMSO concentration (up to 0.5%), but be sure to include a vehicle control with the same DMSO concentration to account for any solvent effects.
Observed cytotoxicity is higher than expected or is also present in vehicle controls. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is at a non-toxic level, typically at or below 0.1%.[2] Prepare a higher concentration stock solution to minimize the volume of DMSO added to the culture. Always include a vehicle control with the same final DMSO concentration as the experimental wells.
Compound Instability Leading to Toxic Byproducts: While not definitively reported for 19-O-Acetylchaetoglobosin A, some compounds can degrade into more toxic substances.Use freshly prepared working solutions and minimize the exposure of the compound to light and elevated temperatures.

Experimental Protocols

Protocol for Assessing the Effect of 19-O-Acetylchaetoglobosin A on Actin Cytoskeleton

This protocol describes how to visualize the effect of 19-O-Acetylchaetoglobosin A on the actin cytoskeleton using fluorescence microscopy.

Materials:

  • Cells of interest

  • Glass coverslips

  • Cell culture medium

  • 19-O-Acetylchaetoglobosin A stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (usually 50-70%).

  • Prepare a series of working solutions of 19-O-Acetylchaetoglobosin A in pre-warmed cell culture medium at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control with the same final concentration of DMSO.

  • Remove the culture medium from the cells and replace it with the medium containing 19-O-Acetylchaetoglobosin A or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 1, 4, or 24 hours).

  • After incubation, wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Visualize the actin cytoskeleton and nuclei using a fluorescence microscope. Compare the morphology of actin filaments in treated cells to the vehicle control.

Signaling Pathways and Visualizations

19-O-Acetylchaetoglobosin A, through its disruption of the actin cytoskeleton, can indirectly influence various signaling pathways that regulate cell survival, proliferation, and apoptosis.

Potential Impact on the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and proliferation. The integrity of the actin cytoskeleton can influence the activity of components within this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K ? PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis FourEBP1->Protein_Synthesis Actin_Disruption 19-O-Acetylchaetoglobosin A (Actin Disruption) Actin_Disruption->RTK potential inhibition

Caption: Potential influence of 19-O-Acetylchaetoglobosin A on the PI3K/Akt/mTOR pathway.

Potential Impact on the p53-Mediated Apoptosis Pathway

Disruption of the actin cytoskeleton is a cellular stress that can lead to the activation of the p53 tumor suppressor protein, a key regulator of apoptosis.

p53_Apoptosis_Pathway Cellular_Stress Cellular Stress (Actin Disruption by 19-O-Acetylchaetoglobosin A) p53 p53 Cellular_Stress->p53 activates MDM2 MDM2 p53->MDM2 Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential activation of the p53-mediated apoptosis pathway by 19-O-Acetylchaetoglobosin A.

References

Troubleshooting

Technical Support Center: Optimizing 19-O-Acetylchaetoglobosin A for Maximum Cytotoxicity

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 19-O-Acetylchaetoglobosin A for cytotoxicity experiments. Here you will find tro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 19-O-Acetylchaetoglobosin A for cytotoxicity experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to help you achieve optimal results in your studies.

Frequently Asked Questions (FAQs)

Q1: What is 19-O-Acetylchaetoglobosin A and what is its mechanism of action?

A1: 19-O-Acetylchaetoglobosin A is a fungal metabolite belonging to the cytochalasan class of alkaloids.[1] Its primary mechanism of action is the inhibition of actin polymerization, which disrupts the cellular cytoskeleton.[1] This interference with actin dynamics can lead to various cellular effects, including the induction of apoptosis (programmed cell death), making it a compound of interest for cancer research.

Q2: What is a good starting concentration for 19-O-Acetylchaetoglobosin A in a cytotoxicity assay?

Q3: 19-O-Acetylchaetoglobosin A is cytotoxic to HeLa cells, but what about other cell lines?

A3: Yes, 19-O-Acetylchaetoglobosin A has been reported to be cytotoxic to HeLa cervical cancer cells.[1] While specific data for a wide range of cell lines is limited for this particular compound, the chaetoglobosin family of natural products has demonstrated cytotoxic activity against various cancer cell lines, including those from the colon, breast, and lung. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line of interest.

Q4: How should I dissolve and store 19-O-Acetylchaetoglobosin A?

A4: Like many natural products, 19-O-Acetylchaetoglobosin A may have limited solubility in aqueous solutions. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When preparing working concentrations for your experiments, ensure the final concentration of the solvent in the cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. For storage, follow the manufacturer's recommendations, which is often at a low temperature to maintain stability.

Troubleshooting Guide

This guide addresses common issues encountered during cytotoxicity experiments with 19-O-Acetylchaetoglobosin A.

Issue Possible Cause Recommended Solution
High variability in results between replicate wells. Inconsistent cell seeding.Use a hemocytometer or automated cell counter to ensure a uniform number of cells are seeded in each well.
"Edge effect" in multi-well plates.To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS).
Compound precipitation in the media.Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, try preparing fresh dilutions or using a slightly higher concentration of the solvent in your stock solution (while keeping the final in-well concentration low).
No cytotoxic effect observed, even at high concentrations. The chosen cell line may be resistant.Consider testing a different cell line that may be more sensitive.
Insufficient incubation time.The cytotoxic effects may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.
Compound degradation.Ensure the compound has been stored correctly and prepare fresh dilutions for each experiment.
High background in colorimetric/fluorometric assays (e.g., MTT, AlamarBlue). The compound may directly react with the assay reagent.Run a control plate with the compound in cell-free media to see if it directly reduces the reagent. If so, consider using a different cytotoxicity assay, such as an LDH release assay or a cell counting-based method.
The compound itself is colored or fluorescent.Measure the absorbance or fluorescence of the compound in media alone and subtract this background from your experimental wells.

Experimental Protocols

Determining the IC50 Value using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 19-O-Acetylchaetoglobosin A.

  • Cell Seeding:

    • Culture your chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 19-O-Acetylchaetoglobosin A in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: Cytotoxicity of Chaetoglobosins in Various Cancer Cell Lines (Reference Data)

CompoundCell LineAssayIC50Reference
Chaetoglobosin AT-24 (Bladder Cancer)MTT48.14 ± 10.25 µM[2]
Chaetoglobosin EKYSE-30 (Esophageal Squamous Cell Carcinoma)Cell Viability2.57 µM[3]
Chaetoglobosin EHeLa (Cervical Cancer)CytotoxicityNot specified, but active[3]
Chaetoglobosin UKB (Nasopharyngeal Epidermoid Tumor)Cytotoxicity16.0 µM[4]
Various ChaetoglobosinsHepG2 (Liver Cancer)Cytotoxicity2.36 to 36.23 µM[5]

Note: This table provides reference data for related compounds to guide initial experimental design for 19-O-Acetylchaetoglobosin A.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for cytotoxicity induced by 19-O-Acetylchaetoglobosin A and a typical experimental workflow for its optimization.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare 19-O-Acetylchaetoglobosin A Stock treatment Treat Cells with Serial Dilutions prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment incubation Incubate for Defined Period (e.g., 24, 48, 72h) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT) incubation->assay readout Measure Absorbance/Fluorescence assay->readout analysis Calculate IC50 and Plot Dose-Response Curve readout->analysis

Caption: Experimental workflow for optimizing 19-O-Acetylchaetoglobosin A concentration.

signaling_pathway compound 19-O-Acetylchaetoglobosin A actin Actin Polymerization compound->actin inhibition cytoskeleton Cytoskeletal Disruption actin->cytoskeleton stress Cellular Stress cytoskeleton->stress caspase Caspase Activation stress->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for 19-O-Acetylchaetoglobosin A-induced cytotoxicity.

References

Optimization

dealing with off-target effects of 19-O-Acetylchaetoglobosin A in cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 19-O-Acetylchaetoglobosin A in cell-based experiments. The primary goal is to help users manage an...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 19-O-Acetylchaetoglobosin A in cell-based experiments. The primary goal is to help users manage and interpret the consequences of on-target actin polymerization inhibition, which can often be perceived as off-target effects due to their widespread impact on cellular processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 19-O-Acetylchaetoglobosin A?

A1: 19-O-Acetylchaetoglobosin A belongs to the cytochalasan family of mycotoxins. Its primary and well-documented mechanism of action is the inhibition of actin polymerization.[1] It binds to the fast-growing barbed end (+ end) of actin filaments, preventing the addition of new actin monomers and thereby disrupting the dynamic assembly and disassembly of the actin cytoskeleton.[1][2] This disruption affects numerous cellular processes that are dependent on a functional actin network, including cell division, motility, and maintenance of cell shape.[3]

Q2: I am observing widespread changes in cell morphology and viability. Are these off-target effects?

A2: While these are significant effects, they are most likely direct consequences of the compound's on-target activity. The actin cytoskeleton is fundamental to many cellular functions. Disrupting it will inevitably lead to profound changes, including:

  • Cell Shape and Adhesion: Cells may round up, detach from the substrate, and lose their typical morphology.

  • Cell Cycle Arrest: Inhibition of the actin-based contractile ring can halt cytokinesis.

  • Apoptosis: Prolonged disruption of the cytoskeleton can trigger programmed cell death.[3]

These are not "off-target" in the sense of the compound binding to an unintended protein, but rather downstream consequences of its primary mechanism. True off-target effects, such as the inhibition of glucose transport seen with Cytochalasin B, are less characterized for 19-O-Acetylchaetoglobosin A.[4][5]

Q3: At what concentration should I use 19-O-Acetylchaetoglobosin A?

A3: The optimal concentration is highly dependent on the cell type and the biological question being investigated. It is crucial to perform a dose-response curve for your specific cell line to determine the lowest effective concentration that elicits the desired phenotype while minimizing excessive cytotoxicity. Based on data for the closely related Chaetoglobosin A and other analogs, cytotoxic effects in cancer cell lines are often observed in the low micromolar to nanomolar range.

Q4: How can I distinguish between the intended effects on the actin cytoskeleton and other potential off-target effects?

A4: This is a critical experimental consideration. A multi-pronged approach is recommended:

  • Use a Panel of Actin Inhibitors: Compare the effects of 19-O-Acetylchaetoglobosin A with other actin inhibitors that have different mechanisms of action, such as Latrunculins (sequester G-actin monomers) or Jasplakinolide (stabilizes F-actin).[4][6][7][8] If the observed phenotype is consistent across different classes of actin inhibitors, it is more likely to be an on-target effect.

  • Employ a Negative Control: Whenever possible, use a structurally related but inactive analog as a negative control. For the broader cytochalasin class, Dihydrocytochalasin B can be useful as it disrupts the actin cytoskeleton but does not inhibit glucose transport, a known off-target effect of Cytochalasin B.[4]

  • Rescue Experiments: If feasible in your system, expressing a mutant form of actin that is resistant to cytochalasins can help confirm that the observed effects are actin-dependent.[4]

  • Titrate to the Lowest Effective Concentration: Using the lowest possible concentration that produces the desired actin-related phenotype can help minimize potential off-target effects that may only occur at higher concentrations.[4]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Massive cell death, even at low concentrations. High sensitivity of the cell line to actin disruption; compound concentration is too high.Perform a detailed dose-response and time-course experiment to find the optimal concentration and incubation time. Start with a very low concentration (e.g., in the low nM range) and gradually increase it.
Cells are detaching from the culture plate. Disruption of actin-based focal adhesions.Use plates coated with extracellular matrix proteins (e.g., fibronectin, collagen) to enhance cell adhesion. Analyze your cells at earlier time points before significant detachment occurs.
Inconsistent results between experiments. Variability in cell passage number, confluency, or reagent stability.Use cells within a consistent and low passage number range. Seed cells at a consistent density for each experiment. Prepare fresh dilutions of the compound from a frozen stock for each experiment, as Chaetoglobosins can be unstable in solution.[9]
Unsure if the observed signaling pathway modulation is a direct effect or a consequence of actin disruption. Actin cytoskeleton acts as a signaling scaffold; its disruption can indirectly affect many pathways.Use the control strategies outlined in FAQ Q4. Specifically, compare with other actin inhibitors. Also, consider using inhibitors of the signaling pathway to see if it rescues the phenotype induced by 19-O-Acetylchaetoglobosin A.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of Chaetoglobosin A and related compounds. Note that specific IC50 values for 19-O-Acetylchaetoglobosin A are not as widely reported as for Chaetoglobosin A.

Table 1: Cytotoxicity of Chaetoglobosin Analogs in Human Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
Chaetoglobosin VKB20.20 ± 2.11[10][11]
Chaetoglobosin WKB21.17 ± 1.79[10][11]
Chaetoglobosin Congener 4K56219.25 ± 1.68[10][11]
Chaetoglobosin Congener 6KB22.99 ± 2.43[10][11]
Chaetoglobosin Congener 6K56218.89 ± 1.75[10][11]
Chaetoglobosin Congener 7KB24.69 ± 2.31[10][11]
Chaetoglobosin Congener 7K56220.90 ± 1.98[10][11]

Table 2: Cytotoxicity of Chaetoglobosin A in Various Cell Lines

Cell LineIC50Incubation TimeReference
T-24 (Human Bladder Cancer)48.14 ± 10.25 µMNot Specified[3]
MCF-7 (Human Breast Cancer)136.59 µg/mLNot Specified[12]
HEPG-2 (Human Liver Cancer)119.3 µg/mLNot Specified[12]

Table 3: Nematicidal and Antifungal Activity of Chaetoglobosin A

OrganismActivityConcentrationReference
Meloidogyne incognita (Nematode)99.8% mortality of J2s300 µg/mL[13]
Meloidogyne javanica (Nematode)LC50 of 88.4 µg/mL72 hours[14]
Rhizoctonia solani (Fungus)IC50 of 3.88 µg/mLNot Specified[15]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 19-O-Acetylchaetoglobosin A in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Visualizing the Actin Cytoskeleton by Phalloidin (B8060827) Staining

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Treatment: Treat the cells with the desired concentration of 19-O-Acetylchaetoglobosin A or vehicle control for the chosen time.

  • Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash the cells again with PBS and then incubate with fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488) diluted in PBS with 1% BSA for 30-60 minutes at room temperature in the dark.

  • Mounting: Wash the coverslips three times with PBS and mount them onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging: Visualize the actin filaments using a fluorescence microscope.

Visualizations

G cluster_0 19-O-Acetylchaetoglobosin A Action cluster_1 Downstream Cellular Consequences Compound Compound Actin_Filament F-Actin Filament (Barbed End) Compound->Actin_Filament Binds and blocks monomer addition Actin_Monomer G-Actin Monomer Actin_Monomer->Actin_Filament Polymerization Actin_Disruption Actin Cytoskeleton Disruption Actin_Filament->Actin_Disruption Leads to Morphology Loss of Cell Shape & Adhesion Actin_Disruption->Morphology Motility Inhibition of Cell Migration Actin_Disruption->Motility Cytokinesis Cell Cycle Arrest (Cytokinesis Failure) Actin_Disruption->Cytokinesis Apoptosis Induction of Apoptosis Actin_Disruption->Apoptosis Signaling Altered Signaling (e.g., MAPK, PI3K/AKT) Actin_Disruption->Signaling G Start Unexpected Phenotype Observed Question Is it an on-target actin effect or a true off-target effect? Start->Question Control1 Test other actin inhibitors (e.g., Latrunculin) Question->Control1 Control Strategy 1 Control2 Use lowest effective concentration Question->Control2 Control Strategy 2 Control3 Perform rescue experiment (if possible) Question->Control3 Control Strategy 3 Control4 Use inactive analog as negative control Question->Control4 Control Strategy 4 Result1 Phenotype is consistent across different actin inhibitors Control1->Result1 Result2 Phenotype is unique to 19-O-Acetylchaetoglobosin A Control1->Result2 Conclusion1 Likely an on-target effect related to actin cytoskeleton disruption. Result1->Conclusion1 Conclusion2 Potential for a true off-target effect. Requires further investigation. Result2->Conclusion2 G ChaetoglobosinA Chaetoglobosin A ROS Increased Reactive Oxygen Species (ROS) ChaetoglobosinA->ROS PI3K PI3K/AKT/mTOR Pathway ChaetoglobosinA->PI3K activates MAPK MAPK Pathway (p38, JNK) ROS->MAPK activates Mito Decreased Mitochondrial Membrane Potential ROS->Mito Apoptosis Apoptosis MAPK->Apoptosis PI3K->Apoptosis Mito->Apoptosis

References

Troubleshooting

Technical Support Center: Safe Handling and Disposal of 19-O-Acetylchaetoglobosin A

This guide provides essential safety information and procedures for researchers, scientists, and drug development professionals working with 19-O-Acetylchaetoglobosin A. Due to the limited availability of a specific Safe...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and procedures for researchers, scientists, and drug development professionals working with 19-O-Acetylchaetoglobosin A. Due to the limited availability of a specific Safety Data Sheet (SDS) for 19-O-Acetylchaetoglobosin A, this information is supplemented with data from the closely related compound, Chaetoglobosin A. Always consult your institution's safety protocols and the supplier's provided documentation before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is 19-O-Acetylchaetoglobosin A and what are its primary hazards?

A1: 19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid and a fungal metabolite with cytotoxic and actin polymerization inhibitory activities.[1][2] It is classified as a mycotoxin and phytotoxin.[3] The primary hazards associated with the closely related Chaetoglobosin A, which should be considered for 19-O-Acetylchaetoglobosin A, include being harmful if swallowed or in contact with skin, causing skin irritation, serious eye irritation, and potential respiratory irritation.[4]

Q2: What are the recommended storage conditions for 19-O-Acetylchaetoglobosin A?

A2: For long-term storage, 19-O-Acetylchaetoglobosin A should be kept at -20°C.[5] It is supplied as a yellow solid.[3][5] If reconstituted, it should be protected from light and stored at -20°C.[3]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling 19-O-Acetylchaetoglobosin A, it is crucial to wear appropriate personal protective equipment. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6]

Q4: How should I prepare solutions of 19-O-Acetylchaetoglobosin A?

A4: 19-O-Acetylchaetoglobosin A is soluble in methanol (B129727) or DMSO.[5] When preparing solutions, add the solvent to the solid compound slowly and ensure it is fully dissolved before use in experiments. All solution preparation should be performed in a chemical fume hood.

Q5: What should I do in case of accidental exposure?

A5:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.

Q6: How do I handle spills of 19-O-Acetylchaetoglobosin A?

A6: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] The spill area should then be decontaminated. Always wear appropriate PPE during cleanup.

Q7: How should I dispose of 19-O-Acetylchaetoglobosin A waste?

A7: All waste containing 19-O-Acetylchaetoglobosin A, including empty containers, contaminated labware, and spill cleanup materials, should be treated as hazardous chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Troubleshooting Guide

Issue Possible Cause Solution
Compound will not dissolve Incorrect solvent used.19-O-Acetylchaetoglobosin A is soluble in methanol and DMSO.[5] Ensure you are using the correct solvent. Gentle warming or vortexing may aid dissolution.
Inconsistent experimental results Compound degradation.Store the compound at -20°C and protect reconstituted solutions from light.[3][5] Prepare fresh solutions for each experiment if possible.
Visible contamination in the solid compound Improper storage or handling.Do not use if contamination is suspected. Contact the supplier for a replacement. Always handle the compound in a clean and dry environment.

Quantitative Data Summary

The following table summarizes the available toxicological data for the related compound, Chaetoglobosin A, which can be used as a reference for assessing the potential hazards of 19-O-Acetylchaetoglobosin A.

Parameter Value Species Reference
Oral LD50>400 mg/kgRat[4]
Subcutaneous LD506,500 µg/kgMouse[4]
Intraperitoneal LD502 mg/kgRat[4]

Hazard Classifications for Chaetoglobosin A: [4]

  • Acute toxicity - oral 4 (H302): Harmful if swallowed.

  • Acute toxicity - dermal 4 (H312): Harmful in contact with skin.

  • Skin irritation 2 (H315): Causes skin irritation.

  • Eye irritation 2A (H319): Causes serious eye irritation.

  • Specific target organ toxicity (single exposure) 3 (H335): May cause respiratory irritation.

Experimental Protocols

Protocol 1: Personal Protective Equipment (PPE) Usage

  • Lab Coat: Wear a fully buttoned lab coat at all times in the laboratory.

  • Gloves: Wear nitrile or other chemical-resistant gloves. Inspect gloves for any tears or holes before use. Change gloves immediately if they become contaminated.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Respiratory Protection: Use a chemical fume hood when handling the solid compound or preparing solutions to avoid inhalation.

Protocol 2: Spill Cleanup Procedure

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don PPE: Put on appropriate PPE, including a lab coat, gloves, and eye protection.

  • Contain the Spill:

    • Solid Spill: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep the material into a dustpan and place it in a labeled, sealed container for hazardous waste.

    • Liquid Spill: Cover the spill with an absorbent material (e.g., chemical spill pads, vermiculite).

  • Collect Waste: Once the liquid is absorbed, scoop the material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol), and wipe dry.

  • Dispose of Waste: Dispose of all cleanup materials as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

Visualizations

Handling_Workflow Safe Handling Workflow for 19-O-Acetylchaetoglobosin A prep Preparation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Always handling Handling in Fume Hood weighing Weighing Solid handling->weighing storage Storage at -20°C ppe->handling dissolving Dissolving in Solvent weighing->dissolving experiment Use in Experiment dissolving->experiment experiment->storage Store remaining solution

Caption: Workflow for the safe handling of 19-O-Acetylchaetoglobosin A.

Disposal_Workflow Disposal Workflow for 19-O-Acetylchaetoglobosin A Waste start Waste Generation (Contaminated materials, unused compound) collect Collect in a Labeled, Sealed Hazardous Waste Container start->collect store Store Temporarily in a Designated Satellite Accumulation Area collect->store dispose Arrange for Pickup by Institutional Hazardous Waste Management store->dispose end Proper Disposal dispose->end

References

Optimization

determining the optimal exposure time for 19-O-Acetylchaetoglobosin A treatment

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 19-O-Acetylchaetoglobosin A in experimental settings. Here you will find trouble...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 19-O-Acetylchaetoglobosin A in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate the determination of the optimal exposure time for this compound.

Frequently Asked Questions (FAQs)

Q1: What is 19-O-Acetylchaetoglobosin A and what is its primary mechanism of action?

19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid, a class of fungal metabolites known for their biological activities. Its primary mechanism of action involves the inhibition of actin polymerization, which disrupts the cellular cytoskeleton. This interference with actin dynamics leads to downstream effects such as cytotoxicity, induction of apoptosis (programmed cell death), and cell cycle arrest. It has shown cytotoxic effects against various cancer cell lines, including HeLa cervical cancer cells.

Q2: How do I determine the starting concentration for my experiments?

A literature search for similar compounds or preliminary dose-response experiments are recommended. For the closely related compound, Chaetoglobosin A, an IC50 value of approximately 48.14 µM has been reported in T-24 human bladder cancer cells after 24 hours of treatment[1]. For other chaetoglobosins, cytotoxic effects in different cancer cell lines have been observed in the low micromolar range. Therefore, a starting range of 1-50 µM is a reasonable starting point for most cancer cell lines.

Q3: What are the known signaling pathways affected by chaetoglobosins?

Chaetoglobosins are known to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. These include:

  • MAPK/PI3K-AKT-mTOR Pathway: This pathway is central to cell growth and survival, and its inhibition can lead to apoptosis.

  • p53-Dependent Pathway: Activation of the tumor suppressor p53 is a common mechanism for inducing apoptosis and cell cycle arrest in response to cellular stress.

  • p38 MAPK Pathway: This pathway is involved in cellular responses to stress and can trigger apoptosis and cell cycle arrest.

Q4: What is the importance of determining the optimal exposure time?

The cytotoxic and biological effects of 19-O-Acetylchaetoglobosin A are time-dependent. An exposure time that is too short may not be sufficient to induce the desired effect, while an overly long exposure could lead to non-specific toxicity or secondary effects that confound experimental results. Determining the optimal exposure time is critical for obtaining reproducible and meaningful data on the compound's efficacy and mechanism of action.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in cytotoxicity assays Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Compound precipitation.Check the solubility of 19-O-Acetylchaetoglobosin A in your culture medium. Consider using a lower concentration or a different solvent (with appropriate vehicle controls).
No significant cytotoxicity observed Sub-optimal concentration or exposure time.Perform a dose-response experiment with a wider concentration range and test multiple time points (e.g., 24, 48, 72 hours).
Cell line is resistant to the compound.Try a different cell line known to be sensitive to cytoskeletal inhibitors.
Inconsistent apoptosis or cell cycle data Asynchronous cell population.For cell cycle analysis, consider synchronizing the cells before treatment.
Incorrect timing of the assay.The peak of apoptosis or cell cycle arrest can be transient. Perform a time-course experiment to identify the optimal endpoint.
Sub-optimal antibody or dye staining.Optimize staining protocols, including antibody/dye concentration and incubation time.

Data Presentation

Table 1: Cytotoxicity of Chaetoglobosin A in T-24 Human Bladder Cancer Cells

Treatment DurationIC50 (µM)
24 hours48.14 ± 10.25[1]

Note: This data is for Chaetoglobosin A and should be used as a guideline. It is crucial to determine the specific IC50 values for 19-O-Acetylchaetoglobosin A in your experimental system.

Experimental Protocols

Protocol 1: Determining Time-Dependent Cytotoxicity using MTT Assay

This protocol outlines a method to assess the effect of 19-O-Acetylchaetoglobosin A on cell viability over different exposure times.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 19-O-Acetylchaetoglobosin A stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 19-O-Acetylchaetoglobosin A in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: At the end of each time point, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value at each time point.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with 19-O-Acetylchaetoglobosin A.

Materials:

  • Target cancer cell line

  • 6-well cell culture plates

  • 19-O-Acetylchaetoglobosin A

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of 19-O-Acetylchaetoglobosin A (and a vehicle control) for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: At each time point, harvest the cells by trypsinization. Collect the cells, including any floating cells from the medium, by centrifugation.

  • Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

Signaling Pathways

Signaling_Pathways cluster_0 MAPK/PI3K-AKT-mTOR Pathway cluster_1 p53 & p38 MAPK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chaeto_A 19-O-Acetyl- chaetoglobosin A Chaeto_A->PI3K Chaeto_A->AKT Stress Cellular Stress p38 p38 MAPK Stress->p38 p53 p53 p38->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Chaeto_B 19-O-Acetyl- chaetoglobosin A Chaeto_B->p38 Chaeto_B->p53

Caption: Signaling pathways modulated by chaetoglobosins.

Experimental Workflow

Experimental_Workflow cluster_workflow Workflow for Determining Optimal Exposure Time Start Start: Hypothesis DoseResponse Dose-Response Assay (e.g., MTT) - Test broad concentration range - Single time point (e.g., 24h) Start->DoseResponse 1. Initial Screening TimeCourse Time-Course Cytotoxicity Assay - Use concentrations around IC50 - Multiple time points (24h, 48h, 72h) DoseResponse->TimeCourse 2. Identify Potent Concentrations MechanismAssay Mechanism of Action Assays - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assay (e.g., Annexin V) TimeCourse->MechanismAssay 3. Investigate Time-Dependent Effects OptimalTime Determine Optimal Exposure Time - Time point with significant effect before secondary necrosis MechanismAssay->OptimalTime 4. Analyze and Conclude

Caption: Experimental workflow for optimal exposure time determination.

References

Troubleshooting

minimizing precipitation of 19-O-Acetylchaetoglobosin A in aqueous solutions

Welcome to the technical support center for 19-O-Acetylchaetoglobosin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling an...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19-O-Acetylchaetoglobosin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and use of this compound, with a specific focus on minimizing precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is 19-O-Acetylchaetoglobosin A and what are its general properties?

A1: 19-O-Acetylchaetoglobosin A is a cytochalasan alkaloid and a fungal metabolite originally isolated from Chaetomium globosum.[1][2] It is known to be a mycotoxin and phytotoxin.[3] In research, it is recognized for its inhibitory effects on actin polymerization and its cytotoxic activities against cancer cell lines such as HeLa.[1][2][4] It is supplied as a yellow solid.[3]

Q2: What are the known solvents for 19-O-Acetylchaetoglobosin A?

A2: 19-O-Acetylchaetoglobosin A is soluble in a variety of organic solvents. Based on available data, its solubility is summarized in the table below. It is important to note that it is only sparingly soluble in water and methanol.[3]

Q3: Why does 19-O-Acetylchaetoglobosin A precipitate when I add it to my aqueous buffer?

A3: 19-O-Acetylchaetoglobosin A is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like most biological buffers. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can rapidly come out of solution and form a solid precipitate if its concentration exceeds its solubility limit in the final aqueous environment.

Q4: How can I increase the aqueous solubility of 19-O-Acetylchaetoglobosin A for my experiments?

A4: Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like 19-O-Acetylchaetoglobosin A. These include the use of co-solvents, surfactants, or other solubilizing agents. For detailed methods, please refer to the Experimental Protocols section.

Troubleshooting Guide

Issue: I observed precipitation immediately after diluting my 19-O-Acetylchaetoglobosin A stock solution into my aqueous experimental buffer.

Possible Cause Troubleshooting Steps
Concentration Exceeds Solubility Limit 1. Reduce the final concentration: The most straightforward solution is to lower the final concentration of 19-O-Acetylchaetoglobosin A in your aqueous medium to a level below its solubility threshold. 2. Perform a solubility test: Determine the approximate solubility in your specific buffer by preparing a serial dilution and observing the concentration at which precipitation occurs.
Inadequate Mixing 1. Improve mixing technique: When diluting the stock, add it dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion. Avoid adding the entire volume of the stock solution at once.
Solvent Shock 1. Use an intermediate solvent: If direct dilution from a highly concentrated organic stock is problematic, try a two-step dilution. First, dilute the stock into a solvent that is miscible with both the stock solvent and the final aqueous buffer (e.g., ethanol (B145695) or propylene (B89431) glycol). Then, add this intermediate dilution to the final buffer.
Buffer Composition 1. Modify the buffer: The pH, ionic strength, and presence of salts in your buffer can influence the solubility of the compound. Experiment with slight variations in your buffer composition if possible. 2. Incorporate solubilizing agents: Consider adding a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) or a non-ionic surfactant (e.g., Tween® 20, Pluronic® F-68) to your final aqueous solution.

Quantitative Data Summary

Table 1: Solubility of 19-O-Acetylchaetoglobosin A

Solvent Solubility Source
Dimethyl sulfoxide (B87167) (DMSO)Soluble[3][5]
AcetoneSoluble[3]
DichloromethaneSoluble[3]
AcetonitrileSoluble[4]
MethanolSoluble / Fairly Soluble[3][4][5]
WaterFairly Soluble[3]

Note: "Fairly soluble" indicates that the compound has limited solubility and may precipitate at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of 19-O-Acetylchaetoglobosin A using a Co-Solvent (DMSO)

This protocol describes the preparation of a working solution of 19-O-Acetylchaetoglobosin A in an aqueous buffer by first dissolving the compound in a minimal amount of a water-miscible organic solvent.

Materials:

  • 19-O-Acetylchaetoglobosin A (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of 19-O-Acetylchaetoglobosin A solid in a sterile microcentrifuge tube.

    • Add a minimal volume of anhydrous DMSO to the solid to achieve a high concentration stock solution (e.g., 10-20 mM).

    • Vortex thoroughly until the solid is completely dissolved. This is your primary stock solution. Store at -20°C as recommended.[2][3]

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize the final concentration of DMSO in your experiment, you can prepare an intermediate dilution of your stock solution in your aqueous buffer.

    • For example, prepare a 1:10 dilution of your primary stock solution in the aqueous buffer.

  • Prepare the Final Working Solution:

    • Vortex your aqueous buffer.

    • While the buffer is still vortexing, add the required volume of the primary stock solution (or intermediate dilution) dropwise to the buffer to achieve your desired final concentration.

    • Continue to vortex for an additional 30 seconds to ensure thorough mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high for the given conditions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid 19-O-Acetylchaetoglobosin A (Solid) dissolve Vortex to Dissolve solid->dissolve dmso Anhydrous DMSO dmso->dissolve stock Concentrated Stock (e.g., 10 mM in DMSO) dissolve->stock mix Vortex Buffer and Add Stock Dropwise stock->mix Dilute buffer Aqueous Buffer buffer->mix working Final Working Solution mix->working

Caption: Workflow for preparing an aqueous working solution of 19-O-Acetylchaetoglobosin A.

troubleshooting_flowchart cluster_causes Potential Causes & Solutions cluster_solutions start Precipitation Observed? conc Concentration Too High? start->conc Yes mixing Improper Mixing? conc->mixing No reduce_conc Lower Final Concentration conc->reduce_conc Yes solvent_shock Solvent Shock? mixing->solvent_shock No improve_mixing Add Stock Dropwise while Vortexing mixing->improve_mixing Yes intermediate_dilution Use Intermediate Dilution Step solvent_shock->intermediate_dilution Yes solution_ok Solution Clear reduce_conc->solution_ok improve_mixing->solution_ok intermediate_dilution->solution_ok

Caption: Troubleshooting flowchart for precipitation issues with 19-O-Acetylchaetoglobosin A.

References

Optimization

long-term stability of 19-O-Acetylchaetoglobosin A in different solvents

This technical support guide provides essential information, troubleshooting advice, and frequently asked questions regarding the long-term stability of 19-O-Acetylchaetoglobosin A in various solvents. It is intended for...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information, troubleshooting advice, and frequently asked questions regarding the long-term stability of 19-O-Acetylchaetoglobosin A in various solvents. It is intended for researchers, scientists, and professionals in drug development who are actively using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for 19-O-Acetylchaetoglobosin A?

For long-term storage (months to years), it is recommended to store 19-O-Acetylchaetoglobosin A as a dry powder in a dark environment at -20°C. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. The compound is generally stable for several weeks at ambient temperature, facilitating shipping.[1] When preparing stock solutions, solvents such as DMSO and methanol (B129727) are commonly used. For a related compound, Chaetoglobosin A, solubility has been reported at 10 mg/mL in both DMSO and methanol.[2] It is advisable to prepare fresh solutions for experiments or store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: Is 19-O-Acetylchaetoglobosin A sensitive to temperature?

Yes, studies on the parent compound, Chaetoglobosin A, indicate a sensitivity to heat.[3][4] Significant degradation of Chaetoglobosin A has been observed after 24 hours at 75°C, with more rapid degradation at higher temperatures.[3][5] It is recommended that experimental conditions involving solutions of chaetoglobosins be maintained below 60°C.[6] Being dissolved in a solvent may offer some protection against rapid thermal degradation.[6]

Q3: How does pH affect the stability of 19-O-Acetylchaetoglobosin A?

While specific data on 19-O-Acetylchaetoglobosin A is limited, research on the purification of Chaetoglobosin A has utilized a pH of 13, suggesting some stability in alkaline conditions, at least for short durations.[6][7] However, the presence of an acetyl ester group in 19-O-Acetylchaetoglobosin A suggests a susceptibility to hydrolysis under both acidic and basic conditions, particularly over extended periods. It is crucial to experimentally determine the optimal pH range for your specific application.

Q4: I have been storing my 19-O-Acetylchaetoglobosin A stock solution at 4°C for a month. How can I check if it has degraded?

To assess the integrity of your compound, you can perform a simple analytical check. The most common method is High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of your stored sample to that of a freshly prepared solution or a reference standard, you can look for the appearance of new peaks (indicating degradation products) or a decrease in the area of the main peak corresponding to 19-O-Acetylchaetoglobosin A.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound in the stock solution or during the experiment.1. Prepare a fresh stock solution from a dry powder. 2. Perform a stability check on your current stock solution using HPLC. 3. Minimize the exposure of the compound to elevated temperatures and harsh pH conditions during your experiments.
Precipitate forms in the stock solution upon thawing The solubility limit may have been exceeded, or the compound is less soluble at lower temperatures.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Centrifuge the vial to pellet the precipitate and use the supernatant, but be aware that the concentration will be lower than intended.
Loss of biological activity The compound may have degraded.1. Verify the compound's integrity via HPLC or LC-MS. 2. Review your experimental protocol to identify potential sources of degradation (e.g., temperature, pH, light exposure). 3. Always use freshly prepared dilutions from a properly stored stock solution for biological assays.

Experimental Protocols

Protocol for Assessing Long-Term Stability in Different Solvents

This protocol outlines a general method for determining the stability of 19-O-Acetylchaetoglobosin A in various solvents over time.

1. Materials:

  • 19-O-Acetylchaetoglobosin A (dry powder)

  • High-purity solvents (e.g., DMSO, Ethanol, Acetonitrile, PBS at pH 7.4)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Procedure:

  • Prepare Stock Solutions: Accurately weigh and dissolve 19-O-Acetylchaetoglobosin A in each test solvent to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of each stock solution to a suitable concentration for HPLC analysis. This will serve as your baseline (100% integrity).

  • Storage: Aliquot the remaining stock solutions into separate vials for each time point and storage condition. Store the vials under the desired conditions (e.g., Room Temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, 30, and 60 days), retrieve one vial for each solvent and storage condition.

  • HPLC Analysis: Analyze the samples by HPLC. The method should be capable of separating the parent compound from potential degradation products.

  • Data Analysis: Calculate the percentage of the remaining 19-O-Acetylchaetoglobosin A at each time point by comparing the peak area to the T=0 sample.

Data Presentation

The following tables represent a hypothetical stability study to illustrate how the results of the above protocol could be presented.

Table 1: Stability of 19-O-Acetylchaetoglobosin A at Room Temperature (~25°C)

Solvent% Remaining (Day 7)% Remaining (Day 30)% Remaining (Day 60)
DMSO98.5%92.1%85.3%
Ethanol95.2%88.4%79.1%
Acetonitrile99.1%96.5%93.2%
PBS (pH 7.4)90.3%75.6%60.8%

Table 2: Stability of 19-O-Acetylchaetoglobosin A at 4°C

Solvent% Remaining (Day 7)% Remaining (Day 30)% Remaining (Day 60)
DMSO99.8%98.9%97.5%
Ethanol99.5%97.8%96.2%
Acetonitrile99.9%99.2%98.8%
PBS (pH 7.4)98.2%95.1%91.4%

Visualizations

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis start Weigh Compound prep_stock Prepare Stock Solutions (DMSO, EtOH, ACN, PBS) start->prep_stock t0 T=0 Analysis (HPLC) (Establish Baseline) prep_stock->t0 storage Store Aliquots at (RT, 4°C, -20°C) t0->storage sampling Retrieve Samples at Time Points (T=x) storage->sampling analysis HPLC Analysis sampling->analysis data Calculate % Remaining vs. T=0 analysis->data end_node Report Stability Data data->end_node

Caption: Workflow for assessing compound stability.

Troubleshooting_Tree cluster_stock Stock Solution Integrity cluster_protocol Experimental Protocol Review issue Inconsistent Experimental Results? check_stock Is the stock solution viable? issue->check_stock Potential Cause check_protocol Is the experimental protocol a factor? issue->check_protocol Potential Cause hplc_check Analyze stock by HPLC check_stock->hplc_check review_conditions Review Temp, pH, Light Exposure check_protocol->review_conditions degraded Degradation detected? hplc_check->degraded prepare_fresh Action: Prepare fresh stock. Store in aliquots at -20°C. degraded->prepare_fresh Yes stock_ok Stock is OK degraded->stock_ok No final_action Re-run experiment with validated stock and protocol. prepare_fresh->final_action stock_ok->final_action harsh_conditions Harsh conditions identified? review_conditions->harsh_conditions modify_protocol Action: Modify protocol to minimize stress on compound. harsh_conditions->modify_protocol Yes protocol_ok Protocol is OK harsh_conditions->protocol_ok No modify_protocol->final_action protocol_ok->final_action

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Cytotoxic Effects of 19-O-Acetylchaetoglobosin A and Chaetoglobosin A

This guide provides a detailed comparison of the cytotoxic and bioactive properties of two closely related cytochalasan alkaloids: 19-O-Acetylchaetoglobosin A and Chaetoglobosin A. The information is intended for researc...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cytotoxic and bioactive properties of two closely related cytochalasan alkaloids: 19-O-Acetylchaetoglobosin A and Chaetoglobosin A. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Bioactivity Data

Table 1: Comparative Nematicidal Activity against Heterodera filipjevi

CompoundTargetIC50 (µg/mL)Reference
19-O-Acetylchaetoglobosin A Heterodera filipjevi (eggs)16.2[1]
Chaetoglobosin A Heterodera filipjevi (eggs)8.5[1]

IC50: The half maximal inhibitory concentration.

Table 2: Cytotoxic Activity of Chaetoglobosin A against Various Human Cancer Cell Lines

Note: The following data is compiled from different studies and should not be directly compared as experimental conditions may have varied.

CompoundCell LineIC50Reference
Chaetoglobosin A HCT116 (Colon Cancer)3.15 µM[2]
Chaetoglobosin A T-24 (Bladder Cancer)48.14 ± 10.25 µM[3]

Experimental Protocols

Nematicidal Activity Assay against Heterodera filipjevi

This protocol is based on the methodology described for testing the nematicidal activity of Chaetoglobosin A and 19-O-Acetylchaetoglobosin A.[1]

  • Preparation of Test Compounds: Stock solutions of 19-O-Acetylchaetoglobosin A and Chaetoglobosin A were prepared in a suitable solvent (e.g., DMSO) and then diluted with a pluronic F-127 solution to the desired test concentrations.

  • Nematode Egg Extraction: Cysts of Heterodera filipjevi were collected from infected wheat roots. The cysts were ruptured to release the eggs, which were then collected and sterilized.

  • Assay Setup: A suspension of nematode eggs was added to the wells of a 96-well microtiter plate. The test compounds at various concentrations were then added to the wells. A negative control (solvent without the compound) and a positive control (a known nematicide) were included.

  • Incubation: The plates were incubated at a controlled temperature (e.g., 25°C) for a specific period (e.g., 7 days).

  • Data Collection: After incubation, the percentage of hatched second-stage juveniles (J2) was determined by counting under a microscope.

  • IC50 Determination: The IC50 values were calculated by probit analysis based on the percentage of egg hatch inhibition at different concentrations of the test compounds.

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxicity of compounds like Chaetoglobosin A using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as commonly described in the literature.

  • Cell Culture: Human cancer cell lines (e.g., HCT116 or T-24) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (Chaetoglobosin A or 19-O-Acetylchaetoglobosin A) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).

  • IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Signaling Pathways

Chaetoglobosin A-Induced Apoptosis Signaling Pathway in T-24 Bladder Cancer Cells

Chaetoglobosin A has been shown to induce apoptosis in T-24 human bladder cancer cells through a pathway involving oxidative stress and the MAPK/PI3K-AKT-mTOR signaling cascades.[3]

G ChaA Chaetoglobosin A ROS ↑ Reactive Oxygen Species (ROS) ChaA->ROS MAPK MAPK Pathway ROS->MAPK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ROS->PI3K_AKT_mTOR Apoptosis Apoptosis MAPK->Apoptosis PI3K_AKT_mTOR->Apoptosis

Caption: Chaetoglobosin A induces apoptosis via ROS and downstream pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the cytotoxic effects of 19-O-Acetylchaetoglobosin A and Chaetoglobosin A.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Cytotoxicity Assay CompoundA 19-O-Acetyl- chaetoglobosin A Treatment Treat cells with compounds CompoundA->Treatment CompoundB Chaetoglobosin A CompoundB->Treatment Cell_Line Cancer Cell Line (e.g., HCT116) Cell_Line->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis

Caption: Workflow for comparing the cytotoxicity of the two compounds.

References

Comparative

Unraveling the Structure-Activity Relationship of 19-O-Acetylchaetoglobosin A Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 19-O-Acetylchaetoglobosin A and its analogs, focusing on their structure-activity relationships (SAR) in t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 19-O-Acetylchaetoglobosin A and its analogs, focusing on their structure-activity relationships (SAR) in the context of their cytotoxic effects. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document aims to serve as a valuable resource for researchers in oncology and natural product chemistry.

Introduction to Chaetoglobosins

Chaetoglobosins are a class of cytochalasan alkaloids produced by various fungi, notably from the genus Chaetoglobosum. These natural products are characterized by a complex polycyclic structure, typically featuring a perhydroisoindolone ring system fused to a macrocycle and substituted with an indole (B1671886) group. Their diverse biological activities, particularly their potent cytotoxicity against a range of cancer cell lines, have made them a subject of significant interest in the quest for novel anticancer agents. A key mechanism of their action is the disruption of the actin cytoskeleton, a critical component for cell division, motility, and morphology. This guide will focus on the SAR of this family of compounds, with a particular emphasis on analogs of 19-O-Acetylchaetoglobosin A, to elucidate the structural features crucial for their biological activity.

Comparative Cytotoxicity of Chaetoglobosin Analogs

The cytotoxic activity of various chaetoglobosin analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These data are compiled from multiple studies to provide a comparative overview.

CompoundHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)Reference(s)
Chaetoglobosin A 3.15--[1]
19-O-Acetylchaetoglobosin A ----
Chaetoglobosin C -< 20< 20[2]
Chaetoglobosin E -< 20< 20[2]
Chaetoglobosin F ----
Chaetoglobosin G -< 20< 20[2]
Chaetoglobosin V -< 20< 20[2]
Chaetoglobosin Fa 8.44--[1]
20-dihydrochaetoglobosin A 4.66--[1]
Armochaetoglobin H -3.31 - 9.833.31 - 9.83[3]
Phychaetoglobin D -< 20< 20[2]

Structure-Activity Relationship Insights

While a comprehensive SAR study on a systematically synthesized library of 19-O-Acetylchaetoglobosin A analogs is currently lacking in the literature, a comparative analysis of naturally occurring chaetoglobosins provides valuable insights:

  • The Macrolide Ring: The conformation and functionality of the large macrocyclic ring are critical for activity. Modifications within this ring, such as the introduction of double bonds or hydroxyl groups, can significantly impact cytotoxicity.

  • The Perhydroisoindolone Core: This rigid core structure appears essential for maintaining the overall conformation required for binding to actin.

  • The Indole Moiety: The presence of the indole group is a defining feature of chaetoglobosins and is likely involved in target recognition and binding.

  • Substitution at C-19 and C-20: As evidenced by the difference in activity between Chaetoglobosin A and its 20-dihydro derivative, modifications in this region of the macrolide ring can influence potency.[1] The presence of an acetyl group at the C-19 position, as in 19-O-Acetylchaetoglobosin A, likely modulates the compound's polarity and binding affinity, although more direct comparative data is needed to confirm this.

  • Epoxide and Double Bond Formations: The introduction of an epoxide ring between C-6 and C-7 or a double bond at C-6(12) has been shown to drastically increase cytotoxicity.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the cited data. The following is a representative protocol for determining the cytotoxicity of chaetoglobosin analogs using the MTT assay.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a chaetoglobosin analog that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., HCT116, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Chaetoglobosin analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chaetoglobosin analogs in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary molecular target of chaetoglobosins is the actin cytoskeleton. By binding to actin filaments, these compounds disrupt the dynamic process of actin polymerization and depolymerization, which is essential for various cellular functions. This disruption triggers a cascade of downstream signaling events, ultimately leading to apoptosis (programmed cell death).

Experimental Workflow for Assessing Cytotoxicity

The general workflow for evaluating the cytotoxic potential of novel chaetoglobosin analogs is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay In Vitro Cytotoxicity Screening cluster_sar SAR Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cell_Culture Cell Line Maintenance Purification->Cell_Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis

Figure 1: Experimental workflow for the synthesis, screening, and SAR analysis of chaetoglobosin analogs.
Chaetoglobosin-Induced Apoptosis Signaling Pathway

The disruption of the actin cytoskeleton by chaetoglobosins can initiate apoptosis through various signaling pathways. A simplified representation of this process is illustrated below.

apoptosis_pathway cluster_caspase Caspase Cascade Chaetoglobosin Chaetoglobosin Analog Actin Actin Cytoskeleton (Filamentous Actin) Chaetoglobosin->Actin Binds to Disruption Disruption of Actin Dynamics Actin->Disruption Caspase_Activation Caspase Activation (e.g., Caspase-3) Disruption->Caspase_Activation Triggers Apoptosis Apoptosis Cell_Death Cell Death (Blebbing, DNA Fragmentation) Caspase_Activation->Cell_Death Cell_Death->Apoptosis

Figure 2: Simplified signaling pathway illustrating how chaetoglobosin-induced actin disruption leads to apoptosis.

Conclusion

The available data, though not exhaustive for 19-O-Acetylchaetoglobosin A itself, strongly suggest that the chaetoglobosin scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxicity of these compounds is intricately linked to their complex chemical structures, with modifications to the macrolide ring significantly influencing their potency. The disruption of the actin cytoskeleton remains the central mechanism of action, leading to apoptotic cell death in cancer cells. Future research should focus on the systematic synthesis and biological evaluation of 19-O-Acetylchaetoglobosin A analogs to build a more detailed and predictive SAR model. Such studies will be instrumental in optimizing the therapeutic potential of this fascinating class of natural products.

References

Validation

Validating the Actin-Binding Properties of 19-O-Acetylchaetoglobosin A: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 19-O-Acetylchaetoglobosin A and other well-characterized actin-binding compounds. The objective is to offer a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 19-O-Acetylchaetoglobosin A and other well-characterized actin-binding compounds. The objective is to offer a comprehensive resource for validating the actin-binding properties of this fungal metabolite by presenting its known effects alongside quantitative data from established actin modulators. This document details experimental protocols and visual workflows to aid in the design and interpretation of actin-binding studies.

Introduction to 19-O-Acetylchaetoglobosin A

19-O-Acetylchaetoglobosin A is a member of the cytochalasan family of fungal metabolites.[1][2] These compounds are known for their ability to interact with the actin cytoskeleton, a critical component in numerous cellular processes, including cell motility, division, and maintenance of cell shape. Specifically, 19-O-Acetylchaetoglobosin A, like other cytochalasans, is recognized for its inhibitory effects on actin polymerization. While detailed quantitative data on its direct binding affinity to actin is not extensively documented, its mechanism is understood to be similar to that of other well-studied cytochalasans, which involves binding to the barbed (fast-growing) end of actin filaments. This interaction prevents the addition of new actin monomers, thereby disrupting filament elongation and dynamics.

Comparative Analysis of Actin-Binding Agents

To provide a clear benchmark for the actin-binding properties of 19-O-Acetylchaetoglobosin A, this section presents a quantitative comparison with established actin-binding compounds. The table below summarizes key parameters, including their binding affinities (Kd), effective concentrations, and primary mechanisms of action.

CompoundClassPrimary Mechanism of ActionTargetBinding Affinity (Kd)Effective Concentration
19-O-Acetylchaetoglobosin A CytochalasanInhibits actin polymerizationF-actin (barbed end)Not ReportedNot Reported
Cytochalasin D CytochalasanCaps filament barbed ends, inhibiting both polymerization and depolymerization. Also binds G-actin with lower affinity.F-actin (barbed end), G-actin~2 nM (F-actin), ~2-20 µM (G-actin)0.2 - 2 µM
Latrunculin A MacrolideSequesters G-actin monomers, preventing their incorporation into filaments.G-actin~0.1 µM (ATP-actin)0.1 - 1 µM
Jasplakinolide DepsipeptideStabilizes F-actin by promoting polymerization and inhibiting depolymerization. Competes with phalloidin (B8060827).F-actin~15 nM0.1 - 1 µM
Phalloidin PhallotoxinStabilizes F-actin by preventing depolymerization. Binds at the interface of actin subunits.F-actin~20 nM1 - 10 µM

Experimental Protocols for Validating Actin-Binding Properties

The following are detailed methodologies for key experiments used to characterize the interaction of small molecules with actin.

Actin Co-sedimentation Assay

This assay is a fundamental technique to determine if a compound binds to filamentous actin (F-actin).

Principle: F-actin is a polymer that can be pelleted by ultracentrifugation. If a compound binds to F-actin, it will co-sediment with the filaments and be found in the pellet.

Protocol:

  • Actin Polymerization:

    • Prepare monomeric (G-actin) in G-buffer (5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

    • Induce polymerization by adding 10x polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP) to a final 1x concentration.

    • Incubate at room temperature for 1 hour to allow for the formation of F-actin.

  • Binding Reaction:

    • In an ultracentrifuge tube, incubate the pre-formed F-actin with varying concentrations of 19-O-Acetylchaetoglobosin A (or control compound) for 30 minutes at room temperature.

  • Ultracentrifugation:

    • Centrifuge the samples at 150,000 x g for 1.5 hours at 24°C to pellet the F-actin and any bound compound.

  • Analysis:

    • Carefully separate the supernatant and the pellet.

    • Resuspend the pellet in a volume of buffer equal to the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining to visualize the distribution of actin. The presence of the compound in the pellet can be analyzed by appropriate methods such as HPLC or mass spectrometry if the compound is not visible on the gel.

Pyrene-Actin Polymerization Assay

This fluorescence-based assay monitors the kinetics of actin polymerization in the presence of a test compound.

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin. This change in fluorescence can be used to monitor the rate and extent of polymerization.

Protocol:

  • Preparation:

    • Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer.

  • Assay Setup:

    • In a fluorometer cuvette, add the G-actin solution and a baseline fluorescence reading.

    • Add 19-O-Acetylchaetoglobosin A (or control compound) at the desired concentration.

  • Initiation of Polymerization:

    • Initiate polymerization by adding 10x polymerization buffer.

  • Data Acquisition:

    • Immediately begin monitoring the fluorescence intensity over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.

    • The resulting curve will show the kinetics of polymerization. An inhibitory compound like 19-O-Acetylchaetoglobosin A is expected to decrease the rate and/or the extent of polymerization.

Fluorescence Microscopy-Based Visualization

Direct visualization of the effects of a compound on actin filaments in cells provides valuable qualitative data.

Principle: Fluorescently labeled phalloidin specifically binds to F-actin, allowing for the visualization of actin filaments by fluorescence microscopy. Changes in filament morphology, integrity, and organization upon treatment with a compound can be observed.

Protocol:

  • Cell Culture and Treatment:

    • Culture adherent cells on glass coverslips.

    • Treat the cells with varying concentrations of 19-O-Acetylchaetoglobosin A for a defined period.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining:

    • Stain the F-actin by incubating the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets. Observe for changes in stress fibers, cell shape, and actin aggregates.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assays Actin-Binding Assays cluster_analysis Data Analysis G_actin G-actin Monomers Cosed Co-sedimentation Assay G_actin->Cosed Polymerize to F-actin Pyrene Pyrene-Actin Polymerization Assay G_actin->Pyrene Compound 19-O-Acetylchaetoglobosin A (or Alternative) Compound->Cosed Compound->Pyrene Microscopy Fluorescence Microscopy Compound->Microscopy Treat Cells Binding Quantify Binding (Pellet vs. Supernatant) Cosed->Binding Kinetics Analyze Polymerization Kinetics Pyrene->Kinetics Morphology Observe Filament Morphology Microscopy->Morphology

Caption: Experimental workflow for validating actin-binding properties.

actin_polymerization_pathway G_actin G-actin (Monomer) Nucleation Nucleation (Formation of Dimers/Trimers) G_actin->Nucleation ATP Barbed_end G_actin->Barbed_end Polymerization F_actin F-actin (Filament) Nucleation->F_actin F_actin->Barbed_end Pointed_end F_actin->Pointed_end Pointed_end->G_actin Depolymerization Chaetoglobosin 19-O-Acetyl- chaetoglobosin A Chaetoglobosin->Barbed_end Binding & Inhibition

Caption: Mechanism of actin polymerization and its inhibition.

References

Comparative

The Silent Threat in the Soil: A Comparative Analysis of Natural Nematicides

For researchers, scientists, and drug development professionals, the quest for effective and environmentally benign nematicides is a critical endeavor. Plant-parasitic nematodes represent a significant and persistent thr...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and environmentally benign nematicides is a critical endeavor. Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, causing billions of dollars in crop losses annually. While synthetic chemical nematicides have been a primary control method, their environmental and health risks have necessitated the exploration of natural alternatives. This guide provides a comparative analysis of the nematicidal activity of various natural compounds, supported by experimental data, to aid in the development of novel and sustainable nematode management strategies.

The investigation into natural nematicides has revealed a diverse arsenal (B13267) of compounds derived from plants, fungi, and bacteria. These bioactive molecules exhibit a range of efficacies and mechanisms of action against various nematode species, with the root-knot nematode (Meloidogyne incognita) being a frequent target in research due to its significant economic impact.

Comparative Efficacy of Natural Nematicides

The following table summarizes the nematicidal activity of selected natural compounds against Meloidogyne incognita and other nematodes, presenting their median lethal concentration (LC50) values obtained from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as exposure time and the developmental stage of the nematode can influence the results.

Compound/ExtractSource Organism/FamilyTarget NematodeLC50 ValueExposure TimeReference
Allicin Allium sativum (Garlic)Meloidogyne incognita18.23 mg/LNot Specified[1]
Tobacco Extract Nicotiana tabacumMeloidogyne incognita1.9 - 3.9 mg/mLNot Specified[2][3][4]
Clove Extract Syzygium aromaticumMeloidogyne incognita1.9 - 3.9 mg/mLNot Specified[2][3][4]
Betelvine Extract Piper betleMeloidogyne incognita1.9 - 3.9 mg/mLNot Specified[2][3][4]
Sweet Flag Extract Acorus calamusMeloidogyne incognita11.3 mg/mLNot Specified[2]
4-methyl-3-penten-1-ol Fungal MetaboliteMeloidogyne incognitaNot Specified (96.6% mortality)24 hours[5]
Linoleic Acid Fungal MetaboliteMeloidogyne incognitaNot Specified (92.8% mortality)24 hours[5]
Oxalic Acid Aspergillus tubingensisMeloidogyne incognita27.48 µg/mLNot Specified[6]
Cinnamon Oil Cinnamomum burmanniiBursaphelenchus xylophilus106.60 ppm24 hours[7]
Cinnamon Oil Cinnamomum burmanniiMeloidogyne javanica50.15 ppm24 hours[7]
Carvacrol Origanum vulgare (Oregano)Bursaphelenchus xylophilus0.023 mg/mLNot Specified[8]
Geraniol Plant Essential OilMeloidogyne incognitaNot SpecifiedNot Specified[9]
Salicylic Acid Plant-based CompoundMeloidogyne incognita46 mg/LNot Specified[9]
Thymol Thymus vulgaris (Thyme)Meloidogyne javanica>125 µl/literNot Specified[10]
(+)-Carvone Carum carvi (Caraway)Meloidogyne javanica>125 µl/literNot Specified[10]

Experimental Protocols: A Guide to In Vitro Nematicidal Bioassays

The following is a generalized protocol for conducting an in vitro nematicidal bioassay, synthesized from various methodologies reported in the literature.[1][11][12][13][14] This protocol provides a framework for screening natural compounds for their nematicidal activity.

1. Nematode Culture and Extraction:

  • Target Species: Meloidogyne incognita (or other relevant plant-parasitic nematodes).

  • Rearing: Maintain nematode cultures on susceptible host plants (e.g., tomato, Solanum lycopersicum) in a greenhouse or controlled environment.

  • Egg Extraction: Gently wash the roots of infected plants to remove soil. Extract nematode eggs from the root galls using a sodium hypochlorite (B82951) (NaOCl) solution (e.g., 0.5-1.0%).

  • Second-Stage Juvenile (J2) Hatching: Place the extracted eggs in a Baermann funnel apparatus or a hatching dish at room temperature to collect freshly hatched second-stage juveniles (J2s), the infective stage.

2. Preparation of Test Solutions:

  • Compound Dissolution: Dissolve the natural compound or extract in an appropriate solvent (e.g., ethanol, acetone, or dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. The final concentration of the solvent in the assay should be non-lethal to the nematodes (typically ≤1%).

  • Serial Dilutions: Prepare a series of dilutions of the test compound in sterile distilled water or a suitable buffer to determine the dose-response relationship.

  • Controls: Include a negative control (solvent and water) and a positive control (a known synthetic nematicide like abamectin (B1664291) or fosthiazate) for comparison.[5]

3. Nematicidal Assay:

  • Assay Plates: Use 96-well microtiter plates or similar multi-well plates for the assay.

  • Procedure:

    • Add a specific volume (e.g., 100 µL) of each test concentration to the wells.

    • Add a suspension of a known number of J2s (e.g., 50-100) in a small volume (e.g., 10 µL) to each well.

    • Incubate the plates at a constant temperature (e.g., 25-28°C) for a defined period (e.g., 24, 48, and 72 hours).

4. Data Collection and Analysis:

  • Mortality Assessment: After the incubation period, observe the nematodes under an inverted microscope. Nematodes are considered dead if they are straight and do not respond to physical stimuli (e.g., probing with a fine needle).

  • Data Recording: Count the number of dead and live nematodes in each well.

  • LC50 Calculation: Use probit analysis or other appropriate statistical software to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality of the nematode population.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in the study of natural nematicides, the following diagrams illustrate a key signaling pathway targeted by some of these compounds, a typical experimental workflow, and the logical structure of this comparative analysis.

experimental_workflow cluster_preparation Preparation cluster_assay Bioassay cluster_analysis Data Analysis Nematode_Culture Nematode Culture (e.g., M. incognita) In_Vitro_Assay In Vitro Nematicidal Assay (96-well plates) Nematode_Culture->In_Vitro_Assay Compound_Extraction Natural Compound Extraction/Isolation Serial_Dilutions Preparation of Serial Dilutions Compound_Extraction->Serial_Dilutions Serial_Dilutions->In_Vitro_Assay Mortality_Assessment Mortality Assessment (Microscopy) In_Vitro_Assay->Mortality_Assessment LC50_Calculation LC50 Calculation (Probit Analysis) Mortality_Assessment->LC50_Calculation

Caption: Experimental workflow for in vitro nematicidal activity screening.

Caption: Inhibition of Acetylcholinesterase signaling by natural nematicides.

logical_relationship cluster_sources Sources of Natural Nematicides cluster_analysis Comparative Analysis cluster_application Application Plants Plants Efficacy Efficacy (LC50) Plants->Efficacy Fungi Fungi Fungi->Efficacy Bacteria Bacteria Bacteria->Efficacy Mechanism Mechanism of Action Efficacy->Mechanism Sustainable_Agriculture Sustainable Agriculture Mechanism->Sustainable_Agriculture

Caption: Logical relationship of the comparative analysis of natural nematicides.

Mechanisms of Action: More Than Just a Toxin

The modes of action of natural nematicides are diverse. One of the well-documented mechanisms is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nematode nervous system.[15][16] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an accumulation of acetylcholine at the neuromuscular junction, causing continuous nerve stimulation, paralysis, and ultimately, death of the nematode. Many plant-derived compounds, such as certain alkaloids and terpenoids, have been shown to exhibit AChE inhibitory activity.[16]

Other mechanisms include disruption of the nematode cuticle, interference with egg hatching, and alteration of the nematode's orientation towards host plant roots. Fungal metabolites, for instance, can include enzymes that degrade the nematode's eggshell or cuticle, in addition to producing toxic secondary metabolites.[17][18]

The exploration of natural compounds for nematicidal activity is a rapidly advancing field. The data and protocols presented in this guide offer a foundation for researchers to compare the efficacy of different natural products and to design robust screening programs. Further research into the mechanisms of action and the development of effective formulations will be crucial in translating the potential of these natural compounds into practical and sustainable solutions for nematode management in agriculture.

References

Validation

Inhibitory Effects of 19-O-Acetylchaetoglobosin A on Cancer Cell Lines: A Data-Driven Comparison

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the specific inhibitory effects of 19-O-Acetylchaetoglobosin A on cancer cell lines. To date, no published studie...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the specific inhibitory effects of 19-O-Acetylchaetoglobosin A on cancer cell lines. To date, no published studies provide quantitative data, such as IC50 values, or detailed experimental protocols specifically investigating the anti-cancer properties of this particular chaetoglobosin derivative.

While research on the broader family of chaetoglobosins has demonstrated their potential as anti-tumor agents, the specific efficacy and mechanisms of action for 19-O-Acetylchaetoglobosin A remain uncharacterized in publicly available scientific literature.

The Chaetoglobosin Family: A Profile of Anticancer Activity

The chaetoglobosin family of mycotoxins, produced by various fungi, has garnered interest in cancer research due to their cytotoxic properties. Studies on related compounds, such as Chaetoglobosin A and Chaetoglobosin E, have provided insights into their potential mechanisms of action, which primarily involve the disruption of the cellular cytoskeleton, induction of apoptosis (programmed cell death), and cell cycle arrest.

Data on Related Chaetoglobosins

To provide a contextual understanding, the following table summarizes the inhibitory effects of closely related chaetoglobosins on various cancer cell lines. It is crucial to note that these findings are not directly applicable to 19-O-Acetylchaetoglobosin A, but they offer a comparative perspective on the potential bioactivity within this class of compounds.

CompoundCancer Cell LineIC50 ValueReference
Chaetoglobosin A Chronic Lymphocytic Leukemia (CLL)Not specified[1]
Chaetoglobosin E Esophageal Squamous Cell Carcinoma (KYSE-30)Not specified
Chaetoglobosin E Esophageal Squamous Cell Carcinoma (KYSE-150)Not specified
Chaetoglobosin E Esophageal Squamous Cell Carcinoma (TE-1)Not specified
Chaetocin (B1668567) Various solid tumor cell lines2–10 nM (24 h exposure)[2]

Experimental Protocols for Assessing Cytotoxicity

While specific protocols for 19-O-Acetylchaetoglobosin A are unavailable, the following represents a generalized workflow for evaluating the inhibitory effects of a compound on cancer cell lines, based on standard methodologies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 19-O-Acetylchaetoglobosin A) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the cytotoxic effects of a test compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plates treatment Treat Cells with Compound and Control cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compound compound_prep->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Potential Signaling Pathways

Based on the known mechanisms of other chaetoglobosins, 19-O-Acetylchaetoglobosin A could potentially exert its effects through the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway.

apoptosis_pathway compound 19-O-Acetylchaetoglobosin A (Hypothesized) stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 forms apoptosome casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway potentially induced by 19-O-Acetylchaetoglobosin A.

Conclusion and Future Directions

The absence of specific data on 19-O-Acetylchaetoglobosin A highlights a clear need for further research to determine its potential as an anticancer agent. Future studies should focus on:

  • In vitro cytotoxicity screening: Evaluating the inhibitory effects of 19-O-Acetylchaetoglobosin A against a panel of diverse cancer cell lines to determine its potency and selectivity.

  • Mechanism of action studies: Investigating the molecular pathways through which 19-O-Acetylchaetoglobosin A induces cell death, including its effects on the cell cycle, apoptosis, and key signaling proteins.

  • Comparative studies: Directly comparing the efficacy of 19-O-Acetylchaetoglobosin A with other known chaetoglobosins and standard chemotherapeutic drugs.

Such investigations are essential to unlock the therapeutic potential of this and other understudied natural compounds in the fight against cancer.

References

Comparative

Unveiling the Specificity of 19-O-Acetylchaetoglobosin A: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the specific biological activity of a compound is paramount. This guide provides a comparative analysis of 19-O-Acetylchaetoglobosin A, a cyt...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific biological activity of a compound is paramount. This guide provides a comparative analysis of 19-O-Acetylchaetoglobosin A, a cytochalasan alkaloid, against other members of the chaetoglobosin family. By presenting available experimental data, detailed protocols, and visualizing key cellular pathways, this document aims to offer a clear perspective on the specificity of 19-O-Acetylchaetoglobosin A's actions.

Comparative Cytotoxicity of Chaetoglobosins

To objectively assess the potency of 19-O-Acetylchaetoglobosin A, its cytotoxic activity is compared with that of other chaetoglobosins across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a biological or biochemical function, are summarized below. It is important to note that direct comparative studies including 19-O-Acetylchaetoglobosin A are limited, and the data presented is a compilation from various sources.

CompoundCell LineIC50 (µM)Reference
19-O-Acetylchaetoglobosin A HeLa (Cervical Cancer)Data not available in comparative studies[1]
Chaetoglobosin AHCT116 (Colon Cancer)3.15[2]
A549 (Lung Cancer)>10[3]
HeLa (Cervical Cancer)Data not available
Chaetoglobosin CHCT116 (Colon Cancer)Data not available
A549 (Lung Cancer)12.2 - 33.7[3]
HeLa (Cervical Cancer)3.7 - 10.5[3]
Chaetoglobosin EHCT116 (Colon Cancer)Data not available
A549 (Lung Cancer)>10[3]
HeLa (Cervical Cancer)3.7 - 10.5[3]
Chaetoglobosin FHCT116 (Colon Cancer)Data not available
A549 (Lung Cancer)<10[3]
HeLa (Cervical Cancer)3.7 - 10.5[3]
Chaetoglobosin GHCT116 (Colon Cancer)Data not available
A549 (Lung Cancer)<10[3]
HeLa (Cervical Cancer)3.7 - 10.5[3]
Chaetoglobosin VKB (Oral Cancer), K562 (Leukemia), MCF-7 (Breast Cancer), HepG2 (Liver Cancer)18-30 µg/mL[4]
Chaetoglobosin WKB (Oral Cancer), K562 (Leukemia), MCF-7 (Breast Cancer), HepG2 (Liver Cancer)18-30 µg/mL[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chaetoglobosin compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

experimental_workflow_mtt_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Chaetoglobosins incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h add_solubilizer Add Solubilization Solution incubate_3_4h->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 experimental_workflow_actin_assay cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis culture_cells Culture Cells on Coverslips treat_compounds Treat with Chaetoglobosins culture_cells->treat_compounds fix_cells Fix Cells treat_compounds->fix_cells permeabilize_cells Permeabilize Cells fix_cells->permeabilize_cells stain_actin Stain F-actin (Phalloidin) permeabilize_cells->stain_actin stain_nuclei Counterstain Nuclei (DAPI) stain_actin->stain_nuclei fluorescence_microscopy Fluorescence Microscopy stain_nuclei->fluorescence_microscopy analyze_images Analyze Actin Morphology fluorescence_microscopy->analyze_images signaling_pathway_chaetoglobosin_a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ChaA Chaetoglobosin A PI3K PI3K ChaA->PI3K Inhibits MAPK_pathway MAPK Pathway (ERK, JNK, p38) ChaA->MAPK_pathway Inhibits RTK Receptor Tyrosine Kinase RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits mTOR->Bcl2 Regulates Bax Bax (Pro-apoptotic) mTOR->Bax Regulates MAPK_pathway->Bcl2 Regulates MAPK_pathway->Bax Regulates Caspases Caspases Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

References

Validation

assessing the synergistic effects of 19-O-Acetylchaetoglobosin A with other drugs

A detailed analysis of the synergistic effects of Chaetoglobosin E with cytotoxic drugs reveals a promising avenue for enhancing anti-tumor efficacy, particularly in esophageal squamous cell carcinoma. This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the synergistic effects of Chaetoglobosin E with cytotoxic drugs reveals a promising avenue for enhancing anti-tumor efficacy, particularly in esophageal squamous cell carcinoma. This guide provides a comprehensive comparison of Chaetoglobosin E's performance in combination with other drugs, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

Recent research has illuminated the potential of Chaetoglobosin E, a cytochalasan alkaloid, to work in concert with established cytotoxic drugs to inhibit cancer cell proliferation. A key study has demonstrated a synergistic anti-proliferative effect when Chaetoglobosin E is combined with either cisplatin (B142131) or 5-fluorouracil (B62378) (5-Fu) in esophageal squamous cell carcinoma (ESCC) cells.[1][2] This synergy is characterized by a Combination Index (CI) of less than 1.0 and a Dose Reduction Index (DRI) greater than 1.0, indicating that the combined effect of the drugs is greater than the sum of their individual effects and that lower doses of each drug can be used to achieve the same level of efficacy.[1][2]

The mechanism underlying this synergy involves the targeting of Polo-like kinase 1 (PLK1) by Chaetoglobosin E.[1][3] PLK1 is a key regulator of cell division and is often overexpressed in cancer cells, including ESCC. By inhibiting PLK1, Chaetoglobosin E disrupts the cell cycle and enhances the cancer-killing effects of cytotoxic agents like cisplatin and 5-Fu.

Quantitative Analysis of Synergistic Effects

The synergistic activity of Chaetoglobosin E in combination with cisplatin or 5-Fu was evaluated in the KYSE-30 human esophageal squamous cell carcinoma cell line. The results, as determined by the Chou-Talalay method, are summarized below.

Drug CombinationCell LineParameterValueInterpretation
Chaetoglobosin E + CisplatinKYSE-30Combination Index (CI) at EC50< 1.0Synergy
Dose Reduction Index (DRI) at EC50> 1.0Dose reduction
Chaetoglobosin E + 5-FluorouracilKYSE-30Combination Index (CI) at EC50< 1.0Synergy
Dose Reduction Index (DRI) at EC50> 1.0Dose reduction

Experimental Protocols

Cell Viability and Synergy Assessment:

The synergistic anti-proliferative effects of Chaetoglobosin E with cisplatin and 5-Fu were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]

  • Cell Culture: KYSE-30 cells were cultured in appropriate media and seeded in 96-well plates.

  • Drug Treatment: Cells were treated with varying concentrations of Chaetoglobosin E, cisplatin, or 5-Fu alone, or in combination, for 48 hours.

  • MTT Assay: After the incubation period, MTT solution was added to each well, and the cells were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in a solubilization solution.

  • Data Analysis: The absorbance was measured at a specific wavelength to determine cell viability. The Combination Index (CI) and Dose Reduction Index (DRI) were calculated using specialized software to quantify the nature of the drug interaction (synergy, additivity, or antagonism).

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway and the experimental workflow for assessing the synergistic effects.

cluster_cellular_pathway Cellular Pathway in ESCC Chaetoglobosin E Chaetoglobosin E PLK1 PLK1 Chaetoglobosin E->PLK1 Inhibits Cytotoxic Drugs (Cisplatin / 5-Fu) Cytotoxic Drugs (Cisplatin / 5-Fu) Cell Proliferation Cell Proliferation Cytotoxic Drugs (Cisplatin / 5-Fu)->Cell Proliferation Inhibits PLK1->Cell Proliferation Promotes

Caption: Proposed mechanism of synergistic anti-tumor activity.

Start Start KYSE-30 Cell Culture KYSE-30 Cell Culture Start->KYSE-30 Cell Culture Drug Treatment Drug Treatment KYSE-30 Cell Culture->Drug Treatment Single agents & Combinations Incubation (48h) Incubation (48h) Drug Treatment->Incubation (48h) MTT Assay MTT Assay Incubation (48h)->MTT Assay Data Analysis (CI & DRI) Data Analysis (CI & DRI) MTT Assay->Data Analysis (CI & DRI) End End Data Analysis (CI & DRI)->End

References

Safety & Regulatory Compliance

Safety

Safeguarding Researchers: A Comprehensive Guide to Handling 19-O-Acetylchaetoglobosin A

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 19-O-Acetylchaetoglobosin A must adhere to stringent safety protocols due to its potential cytotoxic properties. This gui...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling 19-O-Acetylchaetoglobosin A must adhere to stringent safety protocols due to its potential cytotoxic properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

The primary defense against exposure to 19-O-Acetylchaetoglobosin A is the consistent and correct use of appropriate Personal Protective Equipment (PPE). There is no safe level of exposure to cytotoxic chemotherapy drugs for healthcare workers.[3] All personnel must be trained in the proper donning and doffing of PPE.

PPE ComponentSpecificationRationale
Gloves Two pairs of powder-free chemotherapy-tested gloves (ASTM D6978).[3] The outer glove should be worn over the gown cuff, and the inner glove underneath.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Gown Disposable, lint-free, low-permeability fabric gown that fastens in the back.[4] Must be a chemo-rated impervious gown that extends below the knees.[3]Protects skin and personal clothing from contamination through splashes or spills.
Eye & Face Protection Full-face shield or safety goggles in combination with a fluid-resistant mask.[4][5]Protects mucous membranes of the eyes, nose, and mouth from splashes and aerosols.
Respiratory Protection A fit-tested NIOSH-certified N95 or higher respirator is required when there is a risk of generating airborne particles or aerosols.[3][4]Prevents inhalation of the compound, which is a primary route of exposure.
Shoe Covers Disposable, impervious shoe covers.Prevents the tracking of contaminants out of the designated handling area.
Hair & Beard Covers Disposable hair and beard covers.[3]Contains hair to prevent contamination of the work area and the experiment.

Operational Plan: Step-by-Step Handling Procedures

A designated area within the laboratory should be established for the handling of 19-O-Acetylchaetoglobosin A. This area must be clearly marked with warning signs indicating the presence of a cytotoxic compound.

Workflow for Handling 19-O-Acetylchaetoglobosin A

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Step 1 Prepare Compound Prepare Compound Don PPE->Prepare Compound Step 2 Conduct Experiment Conduct Experiment Prepare Compound->Conduct Experiment Step 3 Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Step 4 Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Step 5 Doff PPE Doff PPE Dispose of Waste->Doff PPE Step 6

Caption: A streamlined workflow for the safe handling of 19-O-Acetylchaetoglobosin A.

Experimental Protocols:

  • Preparation:

    • Assemble all necessary equipment and reagents within a certified Class II Biological Safety Cabinet (BSC) or a designated containment ventilated enclosure.

    • Ensure a cytotoxic spill kit is readily accessible.

    • Don all required PPE in the correct order, starting with shoe covers and ending with outer gloves.

  • Handling:

    • If working with a powdered form, handle with extreme care to avoid aerosolization. Use a plastic-backed absorbent liner on the work surface to contain any potential spills.

    • When dissolving the compound, add the solvent slowly to the vial to minimize splashing.

    • All procedures should be conducted in a manner that minimizes the generation of aerosols.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a high-pH solution followed by a neutral detergent).

    • Carefully package all waste for disposal.

Disposal Plan

All materials that come into contact with 19-O-Acetylchaetoglobosin A are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Sharps Needles, scalpels, and other sharps must be placed in a puncture-resistant, clearly labeled sharps container designated for cytotoxic waste.
Solid Waste Gloves, gowns, bench liners, and other contaminated solid materials must be placed in a leak-proof, sealable bag or container clearly labeled as "Cytotoxic Waste." This should then be placed in a secondary container for incineration.
Liquid Waste Unused solutions and contaminated liquids should be collected in a sealed, leak-proof, and clearly labeled container designated for cytotoxic liquid waste. The specific method of chemical deactivation or incineration will depend on institutional protocols.

Logical Relationship for Waste Segregation

cluster_waste Waste Segregation Contaminated Material Contaminated Material Sharps Sharps Contaminated Material->Sharps Solid Waste Solid Waste Contaminated Material->Solid Waste Liquid Waste Liquid Waste Contaminated Material->Liquid Waste

Caption: Proper segregation of waste contaminated with 19-O-Acetylchaetoglobosin A.

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is required to contain the contamination and protect personnel.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent entry.

  • Don PPE: The individual cleaning the spill must wear full PPE, including a respirator.

  • Containment: Use a cytotoxic spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust.

  • Cleanup: Carefully clean the area from the outer edge of the spill towards the center.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent.

  • Disposal: All cleanup materials must be disposed of as cytotoxic waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

References

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